Aloe emodin

Catalog No.
S518068
CAS No.
481-72-1
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloe emodin

CAS Number

481-72-1

Product Name

Aloe emodin

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2

InChI Key

YDQWDHRMZQUTBA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aloe Emodin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO

The exact mass of the compound Aloeemodin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of aromatic primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

natural sources of aloe emodin Aloe vera rhubarb

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources & Chemical Profile

Aloe-emodin is primarily found in various plant families. The table below summarizes its primary botanical sources.

Source Family Example Genera/Species Plant Parts Containing Aloe-emodin
Polygonaceae [1] [2] Rheum palmatum, Rheum tanguticum, Rheum officinale (Rhubarb); Rumex species Roots, rhizomes [2]
Liliaceae [2] Aloe barbadensis (Aloe vera), Aloe vera var. chinensis Not specified in sources, but typically the leaf latex
Fabaceae [2] Cassia obtusifolia, Cassia tora (Cassiae Semen) Roots, seeds [3] [2]

Aloe-emodin (C15H10O5) is a naturally occurring hydroxyanthraquinone. Its physicochemical properties include [2]:

  • Molecular Weight: 270.24 g/mol
  • Appearance: Bright orange needle-like crystals or pale yellowish-brown crystalline powder.
  • Melting Point: 223–244 °C.

Pharmacological Mechanisms & Targets

Research reveals that aloe-emodin exerts its effects through multiple molecular pathways. The diagram below summarizes the key signaling pathways involved in its anti-inflammatory activity.

Key signaling pathways modulated by aloe-emodin, based on experimental studies. [3] [4] [5]

The table below details its mechanisms in specific disease contexts.

Disease Area Key Molecular Targets & Pathways Observed Effects
Type 2 Diabetes [4] Islet Amyloid Polypeptide (IAPP) Binds IAPP with high affinity (Ka = 1.48 × 1011 L·mol-1), inhibits amyloid fibril formation, reduces β-cell apoptosis [4].
Inflammation [3] [6] PI3K/Akt/mTOR, NF-κB, M1 Microglia Suppresses LPS-induced proinflammatory cytokines (TNF-α, IL-6, IL-1β); inhibits M1 microglial polarization [3] [6].
Cancer (Hepatocellular Carcinoma) [5] CDK1, PCNA, BAX, p53 signaling Inhibits cancer cell proliferation and migration; induces apoptosis via caspase activation [5].

Key Experimental Protocols

For researchers, here are methodologies from recent studies on aloe-emodin's interaction with IAPP and its anti-inflammatory effects.

Inhibiting IAPP Aggregation (Type 2 Diabetes Research)

This protocol outlines the process for evaluating aloe-emodin as an IAPP aggregation inhibitor [4].

G Step1 1. Recombinant IAPP Expression Step2 2. Protein Purification Step1->Step2 A • Human IAPP gene • pGEX-6P-1 vector • E. coli expression system Step1->A Step3 3. In Vitro Aggregation Assay Step2->Step3 B • Glutathione affinity chromatography • GST tag cleavage Step2->B Step4 4. Binding Affinity Analysis Step3->Step4 C • Thioflavin T (ThT) fluorescence • Co-incubate IAPP with Aloe-emodin Step3->C Step5 5. In Vitro Cellular Validation Step4->Step5 D • Biolayer Interferometry (BLI) • Molecular Docking/  Dynamics Simulations Step4->D E • Rat insulinoma β-cell line (INS-1) • Measure cell viability & apoptosis Step5->E

Experimental workflow for evaluating aloe-emodin inhibition of IAPP aggregation. [4]

  • Key Reagents & Kits: Human IAPP gene, pGEX-6P-1 vector, E. coli BL21(DE3) cells, Glutathione Sepharose, Thioflavin T (ThT), BLI biosensors [4].
  • Critical Parameters:
    • ThT Assay: Monitor fluorescence at excitation ~450 nm and emission ~485 nm. A reduction in fluorescence intensity over time indicates inhibition of IAPP aggregation [4].
    • BLI Analysis: Directly measures the binding kinetics (association/dissociation constants) between aloe-emodin and IAPP [4].
Assessing Anti-inflammatory Effects in Microglia

This protocol is used to study aloe-emodin's effect on inflammation-driven conditions like diabetic retinopathy [3].

  • Cell Line: BV2 microglial cells [3].
  • Induction of Inflammation: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce M1 pro-inflammatory polarization [3].
  • Intervention: Pre-treat or co-treat cells with aloe-emodin (e.g., 10-40 µM) [3].
  • Downstream Analysis:
    • Gene Expression: Use qRT-PCR to measure mRNA levels of M1 markers (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) [3].
    • Protein Secretion: Use ELISA to quantify secretion of proinflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant [3].
    • Protein Expression: Use Western Blot to analyze protein levels of inflammatory mediators like COX-2 [3].

Research Applications & Future Directions

Aloe-emodin's multi-targeting profile makes it a promising candidate for several research and development areas:

  • Therapeutic Development: Its role in inhibiting IAPP aggregation positions it as a potential therapeutic for Type 2 Diabetes to preserve β-cell function [4]. Its anti-inflammatory effects are also relevant for neuroinflammatory diseases and diabetic complications [3].
  • Drug Discovery Tool: As a natural compound, aloe-emodin serves as a lead structure for synthetic modification to improve its pharmacokinetic properties, such as bioavailability [7].
  • Commercial & Industrial Uses: Beyond pharmaceuticals, aloe-emodin is used as a precursor for synthesizing Diacerein, a drug for osteoarthritis. It's also finding applications in cosmetics (for anti-inflammatory and antioxidant effects) and as a natural dye [2] [8].

References

aloe emodin anti-inflammatory properties research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

The anti-inflammatory properties of aloe-emodin are achieved through the following interconnected mechanisms:

  • Inhibition of Inflammatory Mediators: AE significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes [1]. This effect has been observed in LPS-stimulated murine macrophages (RAW 264.7 cells) and microglia (BV2 cells) [1] [2].
  • Suppression of Pro-inflammatory Cytokines: AE reduces the secretion of central pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) [3] [4] [2].
  • Modulation of Signaling Pathways: The core of AE's action lies in its ability to modulate several key inflammatory signaling cascades [5]:
    • NF-κB Pathway: AE inhibits the activation of NF-κB, a master regulator of inflammation. This is achieved by preventing the degradation of its inhibitory protein, IκBα, and subsequent nuclear translocation of the p65 subunit [3] [6].
    • MAPK Pathway: AE suppresses the phosphorylation of key MAPKs, namely JNK and ERK, thereby curbing inflammation [6].
    • PI3K/Akt/mTOR Pathway: AE inhibits this pathway, which is involved in cell survival and inflammation, contributing to its overall anti-inflammatory effect [4] [5].

The diagram below illustrates how these pathways interact in the anti-inflammatory mechanism of aloe-emodin:

g cluster_pathways Inflammatory Signaling Pathways cluster_mediators Inflammatory Mediators & Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK PI3K PI3K/Akt/mTOR Pathway TLR4->PI3K AE AE AE->NFkB Inhibits AE->MAPK Inhibits AE->PI3K Inhibits Enz iNOS, COX-2 NFkB->Enz Cyt TNF-α, IL-6, IL-1β NFkB->Cyt MAPK->Enz MAPK->Cyt PI3K->Enz PI3K->Cyt NO NO, PGE2 Enz->NO Inflammation Inflammation Cyt->Inflammation Promote NO->Inflammation Promote

Quantitative Anti-inflammatory Effects

The table below summarizes the anti-inflammatory effects of aloe-emodin observed in various experimental models.

Experimental Model Key Findings Effective Concentrations/Doses Citation
LPS-induced RAW 264.7 Macrophages ↓ NO production; ↓ iNOS, COX-2 mRNA; ↓ IL-6, IL-1β 5-40 µM (in vitro) [1]
LPS-induced Sepsis in Mice ↓ Serum TNF-α & IL-6; ↑ Liver SOD & GSH-Px activity; ↓ Spleen PI3K/Akt/mTOR 80 & 150 mg/kg (in vivo) [4]
LPS-induced BV2 Microglia ↓ M1 polarization markers (iNOS, COX-2); ↓ TNF-α, IL-1β, IL-6 mRNA & protein ~10 µM (in vitro) [2]
PO/Adenine-induced Hyperuricemic Mice ↓ Renal IL-6, IL-1β, TNF-α; ↓ serum UA; ↓ kidney NF-κB p65/p50 transcripts 50 & 100 mg/kg (in vivo) [3]
Carrageenan-induced Paw Edema (Rat) ↓ Paw edema volume 50 & 75 mg/kg (in vivo) [7]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodologies from the cited studies.

In Vitro Protocol: Anti-inflammatory Assessment in Macrophages

This protocol is adapted from studies using LPS-stimulated RAW 264.7 murine macrophages [1] [6].

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
  • Cell Treatment:
    • Seed cells in culture plates and allow to adhere.
    • Pre-treat cells with varying concentrations of aloe-emodin (e.g., dissolved in DMSO) for a specified period (e.g., 1-2 hours).
    • Stimulate inflammation by adding Lipopolysaccharides (LPS) from E. coli (e.g., at a final concentration of 100 ng/mL to 1 µg/mL) to the culture medium. Include control groups (untreated, LPS-only, and vehicle-only).
  • Sample Collection: After incubation (typically 24 hours), collect:
    • Cell culture supernatant for NO and cytokine analysis.
    • Cell pellets for RNA or protein extraction to analyze gene and protein expression.
  • Analysis of Inflammatory Markers:
    • Nitric Oxide (NO): Measure nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent method.
    • Pro-inflammatory Cytokines: Quantify levels of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
    • Gene Expression: Analyze mRNA levels of iNOS and COX-2 via Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
    • Protein Expression and Pathway Analysis: Use Western blotting to assess protein levels of iNOS, COX-2, and key pathway components (e.g., phosphorylated and total IκBα, p65, JNK, ERK, Akt).
In Vivo Protocol: Sepsis Model in Mice

This protocol is based on a study investigating AE's effects on LPS-induced sepsis in mice [4].

  • Animals: Use male ICR mice (6-8 weeks old). House them under standard conditions with free access to food and water.
  • Grouping and Dosing: Randomly assign mice to groups (e.g., Control, LPS-model, Positive control, AE low-dose, AE high-dose).
    • Administer AE (e.g., 80 mg/kg and 150 mg/kg) or vehicle (saline) to the treatment groups via intragastric gavage once daily for a set period (e.g., 10 days).
    • A positive control group can receive Dexamethasone (10 mg/kg).
  • Disease Model Induction: One hour after the final drug administration, intraperitoneally inject a single dose of LPS (10 mg/kg) to all groups except the control (which receives saline).
  • Sample Collection and Analysis:
    • Euthanize mice at a predetermined time post-LPS injection (e.g., 7 hours).
    • Collect blood via cardiac puncture. Separate serum for cytokine (TNF-α, IL-6) measurement by ELISA.
    • Harvest organs (liver, spleen). Weigh the spleen to calculate the spleen index (spleen weight/body weight).
    • Prepare liver homogenates to assess oxidative stress markers like SOD and GSH-Px activity using commercial kits.
    • Use spleen tissue for qPCR and Western blotting to analyze gene and protein expression in the PI3K/Akt/mTOR pathway.

Research Limitations and Future Directions

Despite promising results, several challenges remain for the development of aloe-emodin as a therapeutic agent [8] [9]:

  • Pharmacokinetic Challenges: AE suffers from poor aqueous solubility and low bioavailability, which limits its clinical potential.
  • Strategies for Improvement: Research is exploring structural modification of AE to create more potent and soluble derivatives. The introduction of nitrogen-containing groups (e.g., N-methylpiperazine) has shown promise in enhancing anti-inflammatory activity [8]. Nanocarrier systems are also being investigated to improve its delivery and efficacy [9].
  • Limited Clinical Data: Most evidence for AE's anti-inflammatory effects currently comes from in vitro and animal studies. Clinical trials in humans are necessary to validate its efficacy and safety for therapeutic use [10].

References

aloe emodin antioxidant activity in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antioxidant Action

Aloe-emodin exerts its antioxidant effects through multiple interconnected cellular pathways. The diagram below summarizes its key mechanisms of action.

G AE Aloe-Emodin (AE) Nrf2_Act Activates Nrf2 AE->Nrf2_Act PI3K_Inhib Inhibits PI3K/Akt/mTOR AE->PI3K_Inhib Iron_Chel Chelates Fe²⁺ AE->Iron_Chel Cytokine_Down Downregulates Pro-inflammatory Cytokines AE->Cytokine_Down Inflammasome_Inhib Inhibits M1 Microglial Polarization AE->Inflammasome_Inhib SLC7A11 SLC7A11 ↑ Nrf2_Act->SLC7A11 GPX4 GPX4 ↑ Nrf2_Act->GPX4 TNFa TNF-α ↓ PI3K_Inhib->TNFa IL6 IL-6 ↓ PI3K_Inhib->IL6 Lipid_Perox Lipid Peroxidation ↓ Iron_Chel->Lipid_Perox Cytokine_Down->TNFa Cytokine_Down->IL6 IL1B IL-1β ↓ Cytokine_Down->IL1B Inflammasome_Inhib->TNFa Inflammasome_Inhib->IL6 Inflammasome_Inhib->IL1B SLC7A11->GPX4 GPX4->Lipid_Perox SOD SOD Activity ↑ ROS ROS ↓ SOD->ROS GSH_Px GSH-Px Activity ↑ GSH_Px->ROS

Aloe-emodin's multifaceted antioxidant and anti-inflammatory mechanisms.

The primary mechanisms identified in recent studies include:

  • Activation of the Nrf2 Antioxidant Pathway: Aloe-emodin promotes nuclear translocation of Nrf2, leading to transactivation of downstream genes like SLC7A11 and GPX4, which are crucial for glutathione synthesis and phospholipid hydroperoxide detoxification [1].
  • Inhibition of Ferroptosis: It functions as a novel ferroptosis inhibitor by complexing bivalent iron (Fe²⁺), reducing iron accumulation and subsequent lipid peroxidation [1].
  • Suppression of Pro-inflammatory Signaling: It downregulates key inflammatory pathways, including PI3K/Akt/mTOR and M1 microglial polarization, reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [2] [3].

Quantitative Data from In Vitro and Ex Vivo Studies

The following tables summarize quantitative findings on the antioxidant effects of aloe-emodin from recent experimental studies.

Table 1: Antioxidant Effects in Cell-Based Models

Cell Line / Model Inducer (Stress) AE Concentration / Dose Key Antioxidant Outcomes Citation
H9c2 cardiomyocytes Doxorubicin (DOX) 2.5 µM ↑ Cell viability to ~80% (from ~50% in DOX control); ↑ GPX4 protein expression; ↓ Lipid peroxidation [1]
H9c2 cardiomyocytes RSL3 (Ferroptosis inducer) 2.5 µM ↑ Cell viability to ~85% (from ~40% in RSL3 control) [1]
BV2 microglia Lipopolysaccharide (LPS) 10 µM ↓ mRNA of M1 markers (iNOS, COX2, TNF-α, IL-1β, IL-6) [4] [3]
Largemouth Bass Head Kidney Leucocytes Aphanomyces invadans 10 µg/mL ↑ Innate immunity parameters & antioxidant enzyme activities (implicated) [5]

Table 2: Antioxidant Effects in Animal Models and Chemical Assays

Model / Assay Type Inducer / Context AE Dose / Concentration Key Antioxidant Outcomes Citation
ICR Mice (in vivo) LPS-induced Sepsis 150 mg/kg (i.g.) ↑ Hepatic SOD activity; ↑ Hepatic GSH-Px activity; ↓ Serum TNF-α & IL-6 [2]
DPPH Assay (in vitro) Free Radical Scavenging Tested concentrations Reported IC₅₀ value of 28.35 µg/mL for pure AE [5]
BSA Assay (in vitro) Antiglycation (AGEs inhibition) Tested concentrations Significant inhibition of advanced glycation end-products (AGEs) formation [6]

Detailed Experimental Protocols

To facilitate the replication and further investigation of aloe-emodin's antioxidant properties, here are detailed methodologies for key experiments from the cited studies.

Protocol: Assessing Cytoprotection Against Ferroptosis in H9c2 Cardiomyocytes [1]

This protocol evaluates aloe-emodin's ability to inhibit ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.

  • Cell Line: H9c2 rat cardiomyocytes.
  • Culture Conditions: Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Treatment:
    • Seed cells in 96-well plates and pre-treat with various concentrations of aloe-emodin (e.g., 1-10 µM) for a specified period (e.g., 2-4 hours).
    • Co-treat cells with a ferroptosis inducer:
      • RSL3: 100 nM, a direct GPX4 inhibitor.
      • Doxorubicin (DOX): 1 µM, an chemotherapeutic agent known to induce ferroptosis.
    • Include control groups (vehicle) and a positive control (e.g., Ferrostatin-1, 1 µM).
  • Viability Assessment: After 24 hours, measure cell viability using the MTT assay.
    • Add 0.5 mg/mL MTT reagent to each well and incubate for 4 hours.
    • Dissolve the formed formazan crystals with DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Mechanistic Analysis:
    • Western Blotting: Analyze protein expression of Nrf2, SLC7A11, and GPX4 in whole cell and nuclear lysates.
    • Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels using a commercial kit or a C11 BODIPY 581/591 fluorescent probe.
Protocol: Evaluating Anti-inflammatory and Antioxidant Effects in LPS-Stimulated BV2 Microglia [4] [3]

This protocol investigates how aloe-emodin suppresses neuroinflammation and associated oxidative stress by modulating microglial polarization.

  • Cell Line: BV2 murine microglial cells.
  • Inflammation Induction & Treatment:
    • Seed cells and pre-treat with aloe-emodin (e.g., 1-10 µM) for 1 hour.
    • Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) from E. coli for 12-24 hours to induce M1 pro-inflammatory polarization.
  • Viability Check: Use a CCK-8 assay to ensure non-cytotoxic concentrations of AE are used.
  • Key Readouts:
    • qRT-PCR for M1 Markers:
      • Extract total RNA with Trizol.
      • Synthesize cDNA and perform qPCR using SYBR Green for genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.
      • Calculate relative expression using the 2^(-ΔΔCt) method with GAPDH as a housekeeping gene.
    • ELISA for Cytokine Secretion:
      • Collect cell culture supernatant.
      • Use commercial ELISA kits to quantify the secretion levels of TNF-α, IL-6, and IL-1β according to manufacturer protocols.
    • Western Blotting: Analyze the protein expression of inflammatory pathway components (e.g., COX2) and check phosphorylation levels in the PI3K/Akt/mTOR pathway.

Conclusion and Research Implications

In vitro evidence solidly positions aloe-emodin as a multifaceted antioxidant agent. Its ability to concurrently modulate the Nrf2/GPX4 axis, chelate iron, and suppress inflammatory signaling presents a compelling mechanistic profile for addressing complex oxidative stress-related diseases.

Future research should prioritize:

  • Detailed Structure-Activity Relationships to optimize its efficacy and reduce potential toxicity.
  • Advanced Delivery Systems, such as the liposomal encapsulation explored for other applications [7], to improve its bioavailability and target specificity.
  • Comprehensive Pharmacokinetic and Toxicological Profiles to assess its suitability for clinical development.

References

aloe emodin biosynthesis in plants pathway

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway of Aloe Emodin

The core pathway for this compound biosynthesis is the acetate-polymalonate pathway, also known as the plant-specific type III polyketide pathway. [1]

In this pathway, the key enzyme octaketide synthase catalyzes the sequential condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units. This forms a polyketide chain that undergoes specific cyclizations and modifications to yield the final this compound structure. [2]

Precursor/Enzyme Role in Biosynthesis
Acetyl-CoA Starter unit for polyketide chain formation. [2]
Malonyl-CoA Extender unit; provides two-carbon units for chain elongation. [2]
Octaketide Synthase (OKS) Key regulatory enzyme; catalyzes the formation of the C16 octaketide backbone. [2]

The following diagram illustrates the sequence of this biosynthetic process:

Start Precursors Step1 Octaketide Synthase (OKS) Condensation Start->Step1 Intermediate C16 Octaketide Backbone Step1->Intermediate Step2 Cyclization & Modifications Intermediate->Step2 End This compound Step2->End

Enhancing Biosynthesis via Elicitation

A key strategy to increase this compound yield is elicitation, which uses external stimuli to trigger the plant's defense responses and boost secondary metabolite production.

  • Effective Elicitor: Salicylic acid (SA) treatment is a highly effective elicitor. In Aloe vera adventitious root cultures, SA treatment increased this compound content by more than 10 to 11-fold compared to untreated controls. [2]
  • Mechanism of Action: SA application upregulates the expression of octaketide synthase genes, pushing the metabolic flux toward this compound synthesis. This activation also leads to a measurable decrease in the precursor malonyl-CoA within the pathway. [2]

Key Experimental Protocols

For researchers, specific methodologies are crucial for studying and quantifying this compound.

Aspect Protocol & Technique
In Vitro Cultivation Use of Aloe vera adventitious roots cultured in MS liquid media supplemented with 0.3 mg/L IBA (Indole-3-butyric acid) for 35 days. [2]
Elicitor Treatment Application of salicylic acid to the culture medium to enhance anthraquinone production. [2]
Metabolite Extraction & Analysis Extraction with appropriate solvents (e.g., aqueous two-phase systems). Quantification via Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). [2]
Gene Expression Analysis Measurement of transcript accumulation for polyketide synthase genes (e.g., Octaketide Synthase) using techniques like RT-qPCR. [2]
Precursor Analysis Tracking levels of key precursors like malonyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS). [2]

The experimental workflow from culture to analysis can be visualized as follows:

A Plant Material (Adventitious Roots) B Elicitation (e.g., Salicylic Acid) A->B C Metabolite Extraction B->C D UPLC-ESI-MS Analysis C->D E Gene Expression Analysis (e.g., RT-qPCR) C->E Parallel Analysis F Data on this compound Content & Pathway Activity D->F E->F

Research Conclusions

The biosynthesis of this compound in plants is a well-defined process via the acetate-polymalonate pathway. Elicitation strategies, particularly salicylic acid treatment, can dramatically increase yield by upregulating key biosynthetic genes like octaketide synthase. [2] Established biotechnological protocols provide a robust framework for the large-scale production of this compound to support further pharmaceutical development. [2] [1]

References

Detailed Anticancer Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The anticancer activity of aloe-emodin is a major focus of current research. Its effects are mediated through multiple mechanisms and pathways, as illustrated below.

G Key: Aloe-Emodin Anticancer Mechanisms cluster_uptake Cell Entry cluster_intracellular Intracellular Signaling & Organelle Dysfunction cluster_cell_death Cell Death Execution AE Aloe-Emodin SSTR2 SSTR2 Receptor AE->SSTR2 SSTR5 SSTR5 Receptor AE->SSTR5 MAPK MAPK Pathway AE->MAPK modulates p53 p53 Pathway AE->p53 modulates PI3K PI3K/Akt Pathway AE->PI3K modulates Mitochondria Mitochondrial Dysfunction SSTR2->Mitochondria initiates SSTR5->Mitochondria initiates ROS ROS Production Mitochondria->ROS CytoC Cytochrome C Release Mitochondria->CytoC Caspase9 Caspase-9 ROS->Caspase9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyroptosis Pyroptosis (via GSDME cleavage) Caspase3->Pyroptosis

Aloe-emodin triggers multiple cell death pathways, including apoptosis and pyroptosis, through receptor-mediated uptake and intracellular signaling. [1] [2]

The following table summarizes key experimental findings that validate these mechanisms across different cancer models.

Cancer Type/Cell Line Experimental Model Key Findings Reference
Cervical (HeLa) In vitro Induced pyroptosis via the caspase-9/3/GSDME axis; caused mitochondrial dysfunction and ROS production. IC~50~ ~40-50 μM. [2]
Neuroblastoma (IMR32) In vitro & In vivo Selective killing via somatostatin receptor (SSTR2/SSTR5)-mediated uptake; induced apoptosis and differentiation. [1]
Breast (MCF-7) In vitro Inhibited proliferation, induced G2/M cell cycle arrest; enhanced tamoxifen's effect by inhibiting PI3K/mTOR and Ras/ERK pathways. [3]
Glioma (U-87, U-373MG) In vitro Showed dose-dependent antiproliferative effect; induced apoptosis by modulating PKC isozymes. [4] [3]

Key Experimental Protocols for Anticancer Research

For researchers investigating the anticancer properties of aloe-emodin, here are detailed methodologies for key assays based on the cited literature.

Cell Viability and Proliferation Assay (MTT/MTS/CCK-8)

This protocol is used to determine the inhibitory effect of aloe-emodin on cancer cell growth [1] [3] [2].

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 10 × 10³ cells per well in regular growth medium. Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Prepare a concentration range of aloe-emodin (e.g., 0 to 100 µM) in growth medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include controls with vehicle (e.g., DMSO at a final concentration ≤0.1%) and blank wells with medium only.
  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
  • Viability Measurement:
    • For MTS/MTT: Add 10-20 µL of MTS or MTT reagent to each well. Incubate for 1-4 hours. Measure the absorbance at 490-500 nm using a microplate reader.
    • For CCK-8: Add 10 µL of CCK-8 solution directly to each well. Incubate for 1-4 hours and measure the absorbance at 450 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis in software such as GraphPad Prism.
Analysis of Apoptosis and Pyroptosis

This protocol outlines methods to distinguish and quantify different cell death mechanisms [2].

  • Treatment: Treat cells with aloe-emodin at the determined IC₅₀ or other relevant concentrations for a set time (e.g., 24-48 hours).
  • Morphological Observation: Observe characteristic morphological changes.
    • Apoptosis: Look for cell shrinkage, chromatin condensation, and formation of apoptotic bodies using phase-contrast or fluorescence microscopy (after staining with Hoechst 33342 or DAPI).
    • Pyroptosis: Look for cell swelling and the formation of large bubbles from the plasma membrane.
  • Flow Cytometry for Apoptosis:
    • Harvest cells and stain with an Annexin V-FITC/PI kit according to the manufacturer's instructions.
    • Analyze using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Western Blot for Molecular Mechanisms:
    • Lyse treated cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific primary antibodies (e.g., against cleaved caspase-3, caspase-9, GSDME-N terminal, PARP).
    • Use appropriate secondary antibodies and detect signals using an enhanced chemiluminescence system. This confirms the activation of specific cell death pathways.

Critical Challenges and Research Directions

Despite its promising potential, the clinical adoption of aloe-emodin faces significant hurdles.

  • Toxicity Profile: The primary concern is its potential for hepatotoxicity and nephrotoxicity [4] [5]. Furthermore, as an anthraquinone, its laxative effect contraindicates its use in patients with intestinal obstruction or undiagnosed abdominal pain [6].
  • Pharmacokinetic Limitations: Aloe-emodin suffers from poor intestinal absorption, short elimination half-life, and low systemic bioavailability, which severely limits its therapeutic efficacy [4] [5].
  • Innovative Solutions: Research is actively exploring two key strategies to overcome these challenges:
    • Structural Derivatives: Synthesizing new chemical derivatives, such as pyrazole-linked aloe-emodin, has shown significantly enhanced anticancer activity compared to the parent compound [7].
    • Nanoformulations: Incorporating aloe-emodin into nanocarrier systems is a promising approach to improve its solubility, stability, targeted delivery, and overall bioavailability, thereby enhancing efficacy and potentially reducing side effects [5] [3].

Aloe-emodin presents a compelling profile for drug development. Future success hinges on rigorous preclinical and clinical studies that address its toxicity and bioavailability, likely through structural modification or advanced delivery systems.

References

aloe emodin molecular targets and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Aloe-Emodin Molecular Targets & Signaling Pathways

Cancer Type Key Molecular Targets Affected Signaling Pathways / Mechanisms Primary Cellular Outcomes
Hepatocellular Carcinoma BAX, CDK1, PCNA, CASP3 [1] [2] p53 signaling, Cell cycle, Apoptosis, PI3K-AKT signaling [1] [2] Apoptosis, Cell cycle arrest, Inhibited proliferation & migration [1]
Nasopharyngeal Carcinoma DUSP1 [3] ERK1/2, AKT, p38-MAPK pathways [3] Inhibited proliferation & migration, Apoptosis [3]
Colon Cancer BAX, Bcl-2, CASP3, CASP9 [4] Mitochondrial apoptosis pathway [4] Cytochrome c release, Caspase activation, Apoptosis [4]
Cervical Cancer (HeLa) CASP9, CASP3, GSDME [5] Caspase-9/3/GSDME axis, MAPK, p53, PI3K-Akt [5] Pyroptosis, Mitochondrial dysfunction [5]
Prostate Cancer p53, CASP8, PARP [6] p53 pathway, Caspase-8-mediated apoptosis [6] p53 phosphorylation, DNA fragmentation, Apoptosis [6]
Melanoma Metabolic enzymes [7] Glycolysis, Oxidative phosphorylation, TCA cycle [7] Disrupted metabolic plasticity, Redox imbalance [7]
Mast Cells (Allergy) Mitochondrial Calcium Uniporter (MCU) [8] Calcium mobilization [8] Inhibited degranulation (Anti-allergic effect) [8]

Aloe-emodin induces programmed cell death through multiple interconnected mechanisms, which can be visualized in the following pathway:

G cluster_intrinsic Intrinsic/Mitochondrial Pathway cluster_extrinsic Extrinsic/Death Receptor Pathway AE Aloe-Emodin (AE) BAX BAX ↑ AE->BAX Bcl2 Bcl-2 ↓ AE->Bcl2 p53 p53 Activation AE->p53 Other Cell Cycle Arrest & Metabolic Disruption AE->Other Mito Mitochondrial Dysfunction BAX->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC AIF AIF Release Mito->AIF Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis AIF->Apoptosis Casp8 Caspase-8 Activation p53->Casp8 Bid Bid Cleavage Casp8->Bid Casp8->Casp3 Moto Moto Bid->Moto subcluster_pyroptosis subcluster_pyroptosis GSDME Gasdermin E (GSDME) Cleavage Casp3->GSDME Casp3->Apoptosis Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDME->Pyroptosis

This diagram illustrates the core signaling pathways through which aloe-emodin triggers programmed cell death. The compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, ultimately converging on caspase-3 activation. Notably, activated caspase-3 can also cleave Gasdermin E to induce pyroptosis, a form of inflammatory cell death [5]. Parallel to these death pathways, aloe-emodin simultaneously induces cell cycle arrest and disrupts cancer cell metabolism [1] [7].

Experimental Methodologies for Mechanistic Studies

The following table outlines key experimental techniques used to elucidate AE's mechanisms of action.

Method Application & Purpose Key Details / Assay Types
Network Pharmacology & Molecular Docking Predict & prioritize potential drug targets and pathways [1] [2]. Use TCMSP, PharmMapper, GeneCards databases; docking with AutoDock; dynamics simulations [1].
Cell Viability & Proliferation Assays Determine anti-proliferative effects (IC₅₀) [4] [5] [6]. CCK-8, MTT, Cell Counting Kit-8, colony formation assays [1] [4] [5].
Apoptosis & Cell Death Detection Confirm and quantify induction of apoptosis and other death forms [4] [5]. DAPI staining (nuclear fragmentation), Annexin V/PI flow cytometry, caspase activity assays (e.g., Ac-DEVD-AFC for caspase-3/7), LDH release for pyroptosis [4] [5].
Protein Analysis Examine expression/activation of pathway targets [1] [3] [5]. Western Blot for BAX, Bcl-2, caspases, p53, p-AKT, GSDME; co-immunoprecipitation for protein interactions (e.g., DUSP1 ubiquitination) [1] [3] [5].
Gene Expression Analysis Measure mRNA levels of target genes and cytokines [9]. qRT-PCR for genes like iNOS, TNF-α, IL-1β, IL-6 [9].

Research Implications and Future Directions

The multifaceted mechanism of action of aloe-emodin, targeting multiple pathways and inducing novel forms of cell death like pyroptosis, makes it a promising candidate for anti-cancer drug development [5] [10]. Its ability to stabilize mast cells also opens potential avenues for anti-allergy therapies [8].

Future research should prioritize:

  • Overcoming bioavailability challenges and designing targeted delivery systems for AE.
  • Exploring combination therapies with conventional chemotherapeutic agents to enhance efficacy and overcome resistance.
  • Conducting rigorous preclinical studies in relevant animal models to validate safety and efficacy before clinical translation.

References

aloe emodin in silico molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Protein Targets and Binding Affinities

Aloe-emodin has been identified to interact with several crucial protein targets across different diseases. The following table summarizes the primary targets and their related binding affinities as reported in recent studies.

Protein Target Reported Binding Affinity (kcal/mol) Biological Context Primary Function of Target
Bax (BCL2-associated X protein) - Apoptosis in Hepatocellular & Colon Cancer [1] [2] Pro-apoptotic regulator [3]
Caspase-3 (CASP3) -8.180 [4] Apoptosis in Neurotoxicity & Cancer [5] [4] Executioner caspase in apoptosis [4]
Bcl-2 (B-cell lymphoma 2) -6.908 [4] Anti-apoptotic activity in Neurotoxicity [4] Anti-apoptotic regulator [4]
CDK1 (Cyclin-dependent kinase 1) Stable binding [1] Prognosis in Hepatocellular Carcinoma [1] Cell cycle regulation
PCNA (Proliferating Cell Nuclear Antigen) Stable binding [1] Prognosis in Hepatocellular Carcinoma [1] DNA replication and repair
MMP-9 (Matrix Metalloproteinase-9) Strong binding affinity [5] Antibacterial mechanism [5] Immune response and metabolism regulation

> Note on Binding Affinities: The binding affinity values are highly dependent on the specific software, force field, and setup used. The values here should be used for qualitative comparison (more negative generally means stronger binding) rather than as absolute benchmarks. Some studies report stable binding without providing specific numerical values [1].

Workflow for Molecular Docking Studies

The following diagram outlines the standard integrated workflow for conducting a molecular docking study on aloe-emodin, from target prediction to experimental validation.

G Start Start: Aloe-Emodin Study Prep Ligand and Protein Preparation Start->Prep TargetPred Target Prediction Prep->TargetPred Network PPI Network and Pathway Analysis TargetPred->Network Dock Molecular Docking Network->Dock Identify key targets MD Molecular Dynamics Simulation Dock->MD Assess binding stability ExpVal Experimental Validation MD->ExpVal Validate predictions End Interpretation & Conclusion ExpVal->End

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodological steps outlined in the workflow.

Ligand and Target Preparation
  • Ligand Structure: Retrieve the 3D chemical structure of aloe-emodin (CID: 10207) from the PubChem database [1] [2]. The structure should be energy-minimized using tools like Chem3D (MM2 force field) or HyperChem [1] [3].
  • Protein Structures: Obtain crystal structures of target proteins from the Protein Data Bank (PDB). Common targets studied include Bax (PDB: 1F16, 5W62), Caspase-3 (CASP3), Bcl-2, and MMP-9 [3] [4]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Kollman charges) using software like AutoDock Tools or PyMOL [1] [3].
Target Identification via Network Pharmacology

This pre-docking analysis helps identify potential targets and mechanisms.

  • Target Prediction: Upload the prepared aloe-emodin structure (in .mol2 format) to the PharmMapper server to predict potential protein targets. Filter results based on a normalized fit score (z'-score > 0) [1] [2].
  • Disease Target Identification: Use disease databases like GeneCards and OMIM with "colon cancer" or "hepatocellular carcinoma" as keywords to identify disease-associated genes [1] [2].
  • Network and Pathway Analysis: Input the overlapping targets (between drug and disease) into Cytoscape to build a Protein-Protein Interaction (PPI) network. Use plugins or platforms like Metascape for GO and KEGG enrichment analysis to identify key biological processes and pathways (e.g., "p53 signaling pathway," "apoptosis") [5] [1] [2].
Molecular Docking and Dynamics
  • Molecular Docking: Perform docking simulations using AutoDock Vina or AutoDock 4. Set the grid box to encompass the protein's active site. Use the Lamarckian Genetic Algorithm (LGA) for conformational sampling. The binding affinity (in kcal/mol) is the primary output, with more negative values indicating stronger binding [1] [3] [6].
  • Molecular Dynamics (MD) Simulation: To validate docking results and assess the stability of the protein-ligand complex, run MD simulations using software like GROMACS. A typical protocol involves:
    • Solvating the complex in a water model (e.g., SPC).
    • Energy minimization.
    • Equilibrium via NVT and NPT ensembles.
    • A production run (e.g., 10-100 ns). Analyze the root-mean-square deviation (RMSD) of the protein backbone to check for system stability [5] [3].

Experimental Validation Pathways

The true test of computational predictions lies in experimental validation. The following diagram shows how in-silico results can be translated into in-vitro and in-vivo assays, using apoptosis as a key example.

G Comp In-Silico Prediction Vitro1 In-Vitro Cell Assays (MTT, Colony Formation) Comp->Vitro1 Predicts anti-proliferative effect Vitro2 Apoptosis Detection (DAPI Staining, Caspase-3 Activity) Vitro1->Vitro2 Confirms cell death & apoptosis Vitro3 Western Blot Analysis Vitro2->Vitro3 Measures protein expression (e.g., Bax, Bcl-2, Cytochrome C) Vivo In-Vivo Validation (e.g., Mouse Model) Vitro3->Vivo Validate findings in living organism Mech Mechanistic Insight Vivo->Mech Integrates data for comprehensive model Mech->Comp Refines computational models

  • In-Vitro Cell Assays: Studies use MTT assays to confirm aloe-emodin's dose- and time-dependent inhibition of cancer cell viability (e.g., HCT116 colon cancer cells). Colony formation assays further demonstrate its anti-proliferative effects [2].
  • Apoptosis Detection: DAPI staining is used to observe nuclear condensation and fragmentation, classic morphological features of apoptosis. This is often complemented by measuring the activity of executioner caspase-3 using assay kits [2].
  • Western Blot Analysis: This technique quantifies protein expression changes. Consistent with in-silico predictions, treatment with aloe-emodin has been shown to upregulate pro-apoptotic Bax, downregulate anti-apoptotic Bcl-2, and increase the levels of cytochrome C in the cytoplasm, confirming the activation of the mitochondrial apoptosis pathway [1] [2].
  • In-Vivo Validation: Animal studies, for example in mouse models of neurotoxicity, have shown that aloe-emodin can decrease levels of Caspase-3 and Bax while increasing Bcl-2 in brain tissue, confirming its anti-apoptotic activity in a living organism [4].

Key Takeaways for Researchers

  • Promising Multi-Target Profile: Computational studies consistently highlight aloe-emodin's ability to interact with key targets in apoptosis (Bax, Caspase-3, Bcl-2) and cell proliferation (CDK1, PCNA), explaining its observed anti-cancer and neuroprotective effects [5] [1] [4].
  • Stable Binding Confirmed by MD: The stability of aloe-emodin's binding to targets like CDK1 and PCNA, as confirmed through Molecular Dynamics simulations, strengthens the case for its therapeutic potential and provides a rationale for further drug development efforts [1].
  • Integrated Workflow is Standard: The combination of network pharmacology for target prediction, molecular docking for binding analysis, and MD simulations for stability assessment represents a powerful and standard in-silico protocol. This multi-step approach provides high-confidence predictions that are worth validating experimentally [5] [1] [2].

References

Comprehensive Application Notes and Protocols: HPLC Quantification of Aloe Emodin in Plant Extracts for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aloe Emodin and Analytical Significance

This compound (1,8-dihydroxy-3-(hydroxymethyl)-9,10-anthracenedione) is a biologically active hydroxy-anthraquinone compound found predominantly in Aloe vera and other Aloe species, with significant presence in medicinal plants including rhubarb and senna. This compound has garnered substantial research interest due to its diverse pharmacological properties, including demonstrated antimicrobial, antioxidant, anthelmintic, and potential antineoplastic activities. The quantitative analysis of this compound in plant extracts and herbal formulations is therefore essential for both quality control purposes in pharmaceutical and cosmetic products, and for pharmacological research investigating its therapeutic potential. The complex matrix of plant extracts presents particular analytical challenges that require robust, selective, and sensitive quantification methods.

High-performance liquid chromatography (HPLC) has emerged as the predominant analytical technique for this compound quantification due to its superior separation capabilities, accuracy, and precision. The anthraquinone structure of this compound, featuring conjugated double bonds and hydroxyl groups, provides both UV-Vis absorption characteristics and native fluorescence properties that enable sensitive detection. Recent methodological advances have focused on improving extraction efficiency, chromatographic separation, and detection sensitivity while reducing analysis time and solvent consumption. These developments support the growing application of this compound quantification in pharmaceutical development, herbal medicine standardization, and preclinical pharmacokinetic studies.

Summary of Research Advances

HPTLC Quantification Method

A validated HPTLC method has been developed for the quantification of this compound in accordance with ICH guidelines, providing a reliable and cost-effective analytical approach. The method employs silica gel 60 F254 HPTLC plates with an optimized mobile phase consisting of Toluene:Methanol (9:1, v/v). This system demonstrates excellent linearity across the concentration range of 800-4000 ng/spot, with validation parameters confirming the method's reliability for routine analysis. The reported percent RSD for accuracy ranged between 0.58-1.77, while precision values were 1.10-1.97 and 1.45-1.94 for intraday and interday measurements, respectively. Application of this method to real samples yielded this compound content of 99.83 ± 1.19% in herbal extract and 99.53 ± 1.29% in commercial aloe vera capsules, demonstrating its practical utility for quality control of herbal products [1].

Novel RP-UHPLC Method

A novel RP-UHPLC method has been developed offering enhanced separation efficiency and reduced analysis time. This method employs a mobile phase consisting of orthophosphoric acid Methanol (0.1% OPA):Water (65:35, v/v) at pH 3, with a flow rate of 1.2 mL/min and detection at 254 nm. The chromatographic system produces a sharp, symmetric this compound peak at approximately 6.32 minutes, facilitating accurate quantification. Method validation demonstrated excellent performance characteristics with percent RSD values for accuracy ranging from 0.304-0.576, while interday and intraday precision ranged from 0.32-3.08 and 0.51-2.78, respectively. When applied to the analysis of herbal extracts and commercial aloe vera capsules, this method quantified this compound content at 100.3 ± 0.89% and 99.53 ± 1.29%, respectively, confirming its reliability for this compound quantification in complex matrices [1].

HPLC with QbD Approach

An innovative Quality by Design (QbD) approach utilizing Box-Behnken Design (BBD) has been applied to optimize an RP-HPLC method for this compound quantification. This systematic method development strategy employed retention time and tailing factor as critical quality attributes, resulting in an optimized mobile phase of 0.1% orthophosphoric acid methanol:water (70:30, v/v) at pH 3.5 with a flow rate of 1 mL/min. Separation was achieved using a Zodiac C18 column (250mm × 4.6mm i.d., 5μm) with detection at 256 nm, yielding a distinct and symmetric this compound peak at 4.628 minutes. The method demonstrated excellent linearity across the concentration range of 10-50 μg/mL, with all validation parameters meeting ICH requirements. This QbD-based approach provides a science-based framework for method development and represents a significant advancement in analytical quality assurance for this compound quantification [2].

HPLC with Tandem UV-Fluorescence Detection

A highly selective HPLC method with tandem UV and fluorescence detection has been developed for the determination of this compound in Aloe vera extracts and commercial formulations. This method leverages the native fluorescence properties of this compound, with excitation at 435 nm and emission at 515 nm, in addition to UV detection at 254 nm. The dual-detection approach provides an additional confirmation of peak identity and purity, which is particularly valuable when analyzing complex plant extracts. The method includes a sample pre-treatment procedure involving solvent extraction and preparative TLC to enhance selectivity by removing interfering compounds. This comprehensive approach ensures reliable identification and accurate quantification of this compound even in complex matrices, addressing potential challenges with co-eluting compounds in herbal extracts and formulations [3].

Table 1: Summary of Chromatographic Methods for this compound Quantification

Method Type Stationary Phase Mobile Phase Detection Retention Time Linearity Range
HPTLC [1] Silica gel 60 F254 Toluene:Methanol (9:1) UV 254 nm RF value calculated 800-4000 ng/spot
RP-UHPLC [1] C18 column 0.1% OPA Methanol:Water (65:35), pH 3 UV 254 nm 6.32 min Not specified
RP-HPLC (QbD) [2] Zodiac C18 (250×4.6mm, 5μm) 0.1% OPA Methanol:Water (70:30), pH 3.5 UV 256 nm 4.628 min 10-50 μg/mL
HPLC [3] C18 column Methanol-based isocratic UV 254 nm & FLD (λex 435/λem 515) Not specified Not specified

Method Validation and Performance Data

Comprehensive Validation Parameters

The analytical methods for this compound quantification have undergone rigorous validation in accordance with ICH guidelines and Eurachem methodology to establish their fitness for purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ). For the HPTLC method, the percent RSD for accuracy was confirmed to be between 0.58-1.77, with precision values of 1.10-1.97 and 1.45-1.94 for intraday and interday measurements, respectively. The RP-UHPLC method demonstrated even better performance with percent RSD values for accuracy ranging from 0.304-0.576, and interday and intraday precision ranging from 0.32-3.08 and 0.51-2.78, respectively. These comprehensive validation data provide confidence in the method's reliability for the intended applications in pharmaceutical analysis and quality control [1] [4] [5].

Sensitivity and Detection Limits

The analytical sensitivity achieved by different chromatographic methods varies according to the detection technique employed. The HPLC method with fluorescence detection offers superior sensitivity compared to UV detection alone, with the potential for detection limits as low as 5 ng/mL in biological matrices like mouse plasma. For the HPTLC method, the linearity was established across the range of 800-4000 ng/spot, demonstrating adequate sensitivity for quality control of herbal preparations. The RP-HPLC method developed using the QbD approach showed excellent linearity in the range of 10-50 μg/mL, which is appropriate for the analysis of plant extracts where this compound is typically present in higher concentrations. The varied sensitivity ranges across different methods allows researchers to select the most appropriate methodology based on their specific analytical requirements and sample matrices [2] [6].

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter HPTLC Method [1] RP-UHPLC Method [1] RP-HPLC (QbD) [2] HPLC-UV/FLD [3]
Linearity Range 800-4000 ng/spot Not specified 10-50 μg/mL Not specified
Accuracy (% RSD) 0.58-1.77 0.304-0.576 Within acceptable limits Reliable without expensive instrumentation
Precision Intraday (% RSD) 1.10-1.97 0.51-2.78 Within acceptable limits Good precision
Precision Interday (% RSD) 1.45-1.94 0.32-3.08 Within acceptable limits Good precision
Specificity Validated per ICH Validated per ICH Validated per ICH High (tandem UV-FLD)
Application Herbal extracts & formulations Herbal extracts & formulations Herbal extracts & formulations Crude extracts & formulations

Biological Activity Assessment

Antimicrobial and Antioxidant Efficacy

The biological activities of this compound and aloe vera extracts have been systematically evaluated alongside the analytical method development. Studies have confirmed significant antimicrobial effects against various bacterial strains, supporting the traditional use of aloe vera in treating infections. The antioxidant potential has been quantitatively assessed using the DPPH radical scavenging assay, with reported IC50 values of 28.35 μg/mL for pure this compound, 39.84 μg/mL for commercial herbal formulations, and 31.53 μg/mL for aloe vera extracts. These results indicate that pure this compound exhibits superior antioxidant activity compared to formulated products, while crude extracts demonstrate intermediate efficacy. The correlation between this compound content and biological activity underscores the importance of accurate quantification methods for predicting therapeutic efficacy of herbal products [1] [2].

Anthelmintic Activity

The anthelmintic potential of this compound and aloe vera extracts has been investigated using the Pheretima posthuma earthworm model, a standardized assay for screening anthelmintic activity. Results demonstrated concentration-dependent effects, with pure this compound showing particularly potent activity comparable to the standard anthelmintic drug albendazole. At a concentration of 20 mg/mL, this compound induced paralysis in earthworms in 30±9 minutes and death in 40±7 minutes, times which were not significantly different from the reference standard albendazole. Aloe vera extracts and commercial herbal formulations showed somewhat slower effects, suggesting that the purified compound possesses enhanced anthelmintic properties compared to complex extracts. These findings validate the traditional use of aloe vera for parasitic infections and highlight the potential of this compound as a lead compound for developing novel anthelmintic agents [2].

Detailed Standard Operating Protocol

Sample Preparation and Extraction
  • Herbal Extract Preparation: Accurately weigh approximately 1.0 g of powdered plant material and transfer to a suitable extraction vessel. Add 25 mL of HPLC-grade methanol and subject to ultrasonic extraction for 15-30 minutes. Centrifuge the mixture at 3000 rpm for 10 minutes and carefully collect the supernatant. For complex matrices, additional cleanup procedures may be required, including solid-phase extraction or liquid-liquid partitioning [3] [7].

  • Commercial Formulation Preparation: For capsule formulations, carefully open the capsules and homogenize the contents. Precisely weigh an amount equivalent to 50-100 mg of the claimed aloe content and transfer to a suitable container. Add 20 mL of methanol and subject to ultrasonic agitation for 30 minutes. Dilute quantitatively to 25 mL with methanol and filter through a 0.45 μm membrane filter before analysis. For liquid formulations, directly dilute an appropriate volume with methanol and filter [2] [7].

  • Hydrolysis for Total this compound: For formulations containing this compound glycosides, add 10 mL of extract to 1 mL of 60% ferric chloride solution and 6 mL of hydrochloric acid. Reflux the mixture for 4 hours to achieve complete hydrolysis of glycosides to aglycones. Cool, add phenolphthalein indicator, and carefully neutralize with concentrated ammonia solution until a faint pink color appears. Adjust to volume with methanol and centrifuge to remove precipitated iron hydroxides. Collect the supernatant and evaporate to dryness under reduced temperature, then reconstitute in 5 mL methanol for analysis [7].

Chromatographic System Configuration
  • HPLC System Requirements: Utilize a high-performance liquid chromatography system equipped with a binary or quaternary pump, degasser, autosampler or manual injector, thermostatted column compartment, and UV-Vis or photodiode array detector. For enhanced specificity, systems with tandem UV and fluorescence detectors are recommended. Data acquisition and processing should be performed using validated chromatography software [3] [5].

  • Chromatographic Conditions:

    • Column: Zodiac C18 (250 mm × 4.6 mm i.d., 5 μm) or equivalent reversed-phase C18 column
    • Mobile Phase: 0.1% orthophosphoric acid in methanol:water (70:30, v/v) adjusted to pH 3.5
    • Flow Rate: 1.0 mL/min
    • Column Temperature: Maintain at 30°C
    • Detection Wavelength: 256 nm
    • Injection Volume: 20 μL These conditions typically yield a sharp symmetric peak for this compound at approximately 4.63 minutes [2].
  • Alternative UHPLC Conditions: For ultra-high-performance systems:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm i.d., 1.7 μm)
    • Mobile Phase: 0.1% orthophosphoric acid in methanol:water (65:35, v/v) adjusted to pH 3.0
    • Flow Rate: 1.2 mL/min (adjusted for column dimensions)
    • Detection: 254 nm These conditions typically yield this compound retention time of approximately 6.32 minutes with enhanced separation efficiency [1].

The following workflow diagram illustrates the complete methodological approach for this compound quantification:

G HPLC Quantification of this compound: Analytical Workflow SamplePrep Sample Preparation Extraction Extraction Methods SamplePrep->Extraction Homogenization Hydrolysis Acid Hydrolysis (for glycosides) Extraction->Hydrolysis For glycoside conversion Filtration Filtration & Centrifugation Hydrolysis->Filtration Neutralization MethodSelection Method Selection Filtration->MethodSelection Sample ready HPTLC HPTLC Method MethodSelection->HPTLC Cost-effective analysis HPLC HPLC Method MethodSelection->HPLC Routine analysis UHPLC UHPLC Method MethodSelection->UHPLC High-throughput analysis HPTLCAnalysis Analysis: Toluene:Methanol (9:1) Detection: UV 254 nm HPTLC->HPTLCAnalysis HPLCAnalysis Analysis: OPA Methanol:Water (70:30) Detection: UV 256 nm HPLC->HPLCAnalysis UHPLCAnalysis Analysis: OPA Methanol:Water (65:35) Detection: UV 254 nm UHPLC->UHPLCAnalysis Validation Method Validation (ICH Guidelines) HPTLCAnalysis->Validation HPLCAnalysis->Validation UHPLCAnalysis->Validation BioActivity Biological Activity Assessment Validation->BioActivity Validated method application

Method Validation Procedures
  • Linearity and Range: Prepare a minimum of five standard solutions covering the concentration range of 10-50 μg/mL for HPLC methods or 800-4000 ng/spot for HPTLC methods. Inject each concentration in triplicate and plot the average peak area versus concentration. The correlation coefficient (r) should be ≥0.999, and the y-intercept should not be statistically significantly different from zero [2] [5].

  • Precision Assessment:

    • Repeatability (Intraday Precision): Analyze six replicate preparations of a single homogeneous sample at 100% of the test concentration. Calculate the percent RSD of the peak areas, which should not exceed 2.0%.
    • Intermediate Precision (Interday Precision): Perform the same analysis on three different days or by different analysts using the same instrument. The percent RSD for interday precision should not exceed 3.0% [1] [5].
  • Accuracy Evaluation: Perform recovery studies by spiking known quantities of this compound standard into pre-analyzed samples at three different concentration levels (50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery, which should be between 98-102% with RSD ≤2.0% [2] [5].

  • Specificity and Selectivity: Inject blank solutions (mobile phase and placebo formulations), standard solutions, and sample solutions to demonstrate that the This compound peak is well-resolved from any potential interferents. The peak purity should be confirmed using photodiode array detection by comparing spectra at different points across the peak [3] [5].

The following diagram illustrates the method validation approach and its relationship to biological activity assessment:

G Method Validation Framework & Bioactivity Correlation Validation Method Validation Linearity Linearity & Range Validation->Linearity R² ≥ 0.999 Precision Precision (Repeatability, Intermediate) Validation->Precision RSD ≤ 2% Accuracy Accuracy (Recovery Studies) Validation->Accuracy Recovery 98-102% Specificity Specificity (Peak Purity) Validation->Specificity No interference Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity LOD/LOQ Robustness Robustness (QbD Approach) Validation->Robustness Box-Behnken Design Correlation Content-Activity Correlation Analysis Linearity->Correlation Precision->Correlation Accuracy->Correlation BioActivity Bioactivity Assessment Antioxidant Antioxidant (DPPH Assay) BioActivity->Antioxidant IC50 Determination Antimicrobial Antimicrobial (Disc Diffusion) BioActivity->Antimicrobial Zone of Inhibition Anthelmintic Anthelmintic (Earthworm Model) BioActivity->Anthelmintic Paralysis/Death Time Antioxidant->Correlation Antimicrobial->Correlation Anthelmintic->Correlation

Concluding Remarks

The comprehensive chromatographic methods detailed in these application notes provide reliable approaches for the quantification of this compound in plant extracts and commercial herbal formulations. The validation data confirm that these methods exhibit satisfactory accuracy, precision, specificity, and robustness for their intended applications in quality control and research settings. The correlation between this compound content and demonstrated biological activities, including antimicrobial, antioxidant, and anthelmintic effects, underscores the importance of accurate quantification for predicting therapeutic potential. These methodologies support the standardization of herbal products containing this compound and facilitate further research into its pharmacological applications.

The application of Quality by Design principles in method development represents a significant advancement in the field, ensuring robust methods that maintain performance characteristics even with minor variations in operational parameters. The combination of HPTLC and UHPLC methods provides flexibility for laboratories with different instrumentation capabilities and analytical needs. As research continues to uncover new therapeutic applications for this compound, these reliable quantification methods will play an increasingly important role in product development, quality assurance, and pharmacological evaluation.

References

Comprehensive Application Notes and Protocols: Response Surface Methodology for Optimization of Aloe-Emodin Purification from Aloe vera

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aloe-Emodin and Purification Challenges

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a naturally occurring hydroxyanthraquinone derivative found predominantly in Aloe vera species, with demonstrated biological activities including anticancer, antimicrobial, antioxidant, and antiplasmodial properties [1] [2]. This bioactive compound has gained significant attention in pharmaceutical and cosmetic industries, creating a demand for efficient purification protocols. However, the extraction and purification of aloe-emodin present substantial challenges due to its complex matrix in plant material, sensitivity to environmental factors, and the presence of structurally similar compounds like aloin, emodin, and rhein that co-extract and complicate purification.

Response Surface Methodology (RSM) has emerged as a powerful statistical optimization tool that addresses these challenges by systematically evaluating multiple variables and their interactive effects on extraction efficiency and purity [3] [4]. RSM enables researchers to develop robust purification protocols while minimizing experimental runs, reducing resource consumption, and enhancing process understanding. These application notes provide detailed protocols and experimental frameworks for implementing RSM in aloe-emodin purification, specifically designed for researchers, scientists, and drug development professionals working with natural product isolation and purification.

Experimental Design and Statistical Approaches

Fundamental Principles of RSM

Response Surface Methodology is a collection of statistical techniques for designing experiments, building models, evaluating factor effects, and searching for optimal conditions [5]. The core principle of RSM involves fitting experimental data to a polynomial model that describes how input variables influence one or more responses, typically using a second-order equation:

Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ + ε

Where Y is the predicted response, β₀ is the constant coefficient, βᵢ represents linear coefficients, βᵢᵢ represents quadratic coefficients, βᵢⱼ represents interaction coefficients, Xᵢ and Xⱼ are independent variables, and ε is the random error term [5]. This equation enables researchers to model curvature in response surfaces and identify optimal conditions within the experimental region, which is particularly valuable for complex processes like aloe-emodin purification where multiple factors interact non-linearly.

Selection of Experimental Designs

The choice of experimental design depends on the research objectives, number of variables, and resource constraints. For aloe-emodin purification, the following designs have proven effective:

  • Central Composite Design (CCD): This design consists of factorial points (2ᵏ or 2ᵏ⁻ᵖ), axial points (2k), and center points (n₀), where k is the number of factors [4] [5]. CCD provides comprehensive information about factor effects and interactions while allowing estimation of quadratic terms. The distance of axial points from the center (α) determines whether the design is rotatable, with face-centered CCD (α=1) being commonly used for practical applications.

  • Box-Behnken Design (BBD): This spherical design with fewer runs (N = 2k(k-1) + n₀) places all points within a safe operating zone and doesn't contain extreme factor combinations [6] [5]. BBD is particularly suitable when researchers wish to avoid experimental conditions at the extremes of the experimental region, which might be impractical or impossible to implement.

  • Three-Level Full Factorial Design: While more resource-intensive, this design provides comprehensive data across all factor levels and is valuable when the relationship between factors and responses is complex and poorly understood [6].

Table 1: Comparison of RSM Experimental Designs for Aloe-Emodin Purification

Design Type Number of Runs (for 3 factors) Advantages Limitations Best Applications
Central Composite Design (CCD) 15-20 Estimates pure error; rotatable; covers wide factor space Requires 5 levels per factor; more runs Established processes with wide factor ranges
Box-Behnken Design (BBD) 13-15 Fewer runs; avoids extreme factor combinations Cannot estimate extreme conditions; no factorial points Initial optimization; safety constraints
Three-Level Full Factorial 27 Comprehensive data; simple interpretation Exponential increase with factors; resource-intensive Complex interactions; preliminary studies

Optimization of Extraction Parameters

Critical Process Parameters for Ultrasound-Assisted Extraction

Ultrasound-assisted extraction (UAE) has emerged as a green extraction technique for bioactive compounds from plant materials, leveraging acoustic cavitation effects to enhance mass transfer and cell wall disruption [3]. Through systematic RSM optimization, researchers have identified key parameters significantly influencing aloe-emodin extraction efficiency:

  • Extraction Temperature: Temperature plays a dual role in extraction efficiency—increasing temperature enhances solubility and diffusion coefficients while potentially degrading thermolabile compounds like aloe-emodin at excessive levels. Optimal temperatures typically range between 60-80°C, balancing extraction yield with compound stability [6] [4]. The Arrhenius relationship between temperature and extraction rate should be considered when modeling this parameter.

  • Extraction Time: Ultrasound exposure time directly impacts cavitation effects and compound release. insufficient time results in incomplete extraction, while prolonged exposure may lead to degradation and unnecessary energy consumption. RSM studies indicate optimal extraction times between 30-60 minutes for aloe-emodin, depending on other parameters like power and solvent composition [3] [6].

  • Solvent Composition: The polarity matching between extraction solvent and target compound critically influences extraction efficiency. For the moderately polar aloe-emodin, ethanol-water mixtures (typically 60-80% ethanol) have proven optimal, providing adequate solubility while facilitating environmentally benign processes [3] [1]. Ethanol concentration also affects cell wall swelling and compound diffusivity.

  • Solid-to-Liquid Ratio: This parameter determines the concentration gradient driving mass transfer. Too high solid loading creates viscosity issues limiting compound diffusion, while too low loading wastes solvents. Optimal ratios typically fall between 1:15 to 1:25 (w/v) for aloe-emodin extraction [6] [4].

  • Sonication Power: Ultrasonic energy input directly influences cavitation intensity and cell disruption. Power levels must be optimized to maximize cell wall breakage without causing excessive radical formation that might degrade aloe-emodin. Studies show optimal power densities between 200-400 W/L for horn-type sonicators [3].

Optimal Extraction Conditions and Model Validation

Through systematic RSM optimization, researchers have established robust models for predicting aloe-emodin extraction efficiency. The following table summarizes validated optimal conditions from multiple studies:

Table 2: Optimized Extraction Parameters for Aloe-Emodin from Aloe vera

Parameter Optimal Range Influence on Extraction Interactions with Other Factors
Temperature 70-80°C Positive correlation up to degradation point Interacts with time; higher temperature reduces required time
Time 50-60 min Positive effect within optimal window Less critical at higher temperatures
Ethanol Concentration 70-80% Maximum yield at intermediate polarity Interacts with temperature; affects compound stability
Solid-to-Liquid Ratio 1:20-1:25 (w/v) Inverse relationship with yield Interacts with sonication power; higher ratios require more power
Sonication Power 65-75% of maximum Positive correlation with diminishing returns Enhanced effect with optimal solvent composition
Agitation Speed 1000-1200 rpm Important for particle suspension and mass transfer Complements sonication effects

Model validation is a critical step confirming the adequacy of RSM-generated models. Statistical parameters including coefficient of determination (R²), adjusted R², predicted R², and adequate precision should be evaluated. For instance, in one optimization study, the model for aloe-emodin extraction exhibited R² values >0.9, indicating excellent predictive capability [4]. The lack-of-fit test should be non-significant (p>0.05) to confirm model adequacy. Experimental verification under predicted optimal conditions should yield results within 5% of predicted values, confirming model validity for scale-up applications.

Analytical Quantification and Quality Control

Chromatographic Methods for Aloe-Emodin Quantification

Accurate quantification of aloe-emodin throughout the optimization process is essential for validating RSM models and ensuring purification efficiency. The following chromatographic methods have been successfully applied:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection provides reliable quantification of aloe-emodin in complex extracts. Optimal separation typically employs C18 columns (250 × 4.6 mm, 5 μm) with mobile phases consisting of acidified water (0.1% formic acid) and acetonitrile in gradient elution mode [6] [7]. Detection wavelengths of 220-280 nm are suitable, with 254 nm providing good sensitivity for anthraquinones. The method should be validated for linearity (R² > 0.995), precision (RSD < 2%), accuracy (recovery 95-105%), and sensitivity (LOD < 0.1 μg/mL) according to ICH guidelines.

  • High-Performance Thin-Layer Chromatography (HPTLC): This method offers a cost-effective alternative for rapid screening of multiple samples simultaneously [1]. Optimal HPTLC conditions employ silica gel 60 F₂₅₄ plates with ethyl acetate:methanol:water (10:2:1, v/v/v) mobile phase, providing good separation of aloe-emodin (Rf ≈ 0.4-0.5). Quantitative analysis uses densitometric scanning at 366 nm, with validation parameters comparable to HPLC requirements.

  • Quality by Design (QbD) Approach: Implementing QbD principles with RSM enhances method robustness by systematically evaluating critical method parameters (column temperature, mobile phase composition, flow rate) and their effects on critical quality attributes (resolution, peak asymmetry, retention time) [7]. This approach establishes a method operable design region where analytical method performance is guaranteed.

Quantification Data and Bioactivity Assessment

Comprehensive quantification of aloe-emodin across different Aloe vera sources reveals significant variability influenced by geographical and climatic factors:

Table 3: Aloe-Emodin Content in Different Aloe Vera Sources and Bioactivity Assessment

Source/Parameter Value Range Conditions/Methods Implications for Purification
Content in Leaf Skin 0.27-0.45 mg/g dry weight HPTLC analysis [1] Source selection critical for yield
Antiplasmodial EC₅₀ 22 μg/mL In vitro against P. falciparum [1] Biological activity confirmation
Cytotoxicity IC₅₀ 15-20 μM Melanoma cell lines [2] Therapeutic potential indication
Content in Commercial Formulations 0.12-0.38% w/w RP-HPLC with QbD [7] Quality control requirements
Optimal Extraction Yield 2.33-2.46% UAE with RSM optimization [6] Process efficiency benchmarks
Temperature Effect Negative correlation Colder climates yield higher content [1] Raw material selection guidance

Bioactivity correlation is an essential aspect of purification validation. Research demonstrates that purified aloe-emodin exhibits concentration-dependent antiplasmodial activity against Plasmodium falciparum strains (EC₅₀ = 22 μg/mL) and anticancer effects against melanoma cell lines (IC₅₀ = 15-20 μM) [1] [2]. These bioactivities should be preserved or enhanced through the purification process, confirming that the structural integrity and functionality of aloe-emodin remain intact.

Purification Protocols and Scale-Up Considerations

Comprehensive Purification Workflow

The purification of aloe-emodin from Aloe vera involves a multi-step process that can be optimized using RSM at each stage. The following workflow represents an integrated approach:

G Start Start: Raw Material Preparation S1 Aloe vera leaf collection and authentication Start->S1 S2 Leaf washing and surface sterilization S1->S2 S3 Separation of leaf skin from gel parenchyma S2->S3 S4 Drying and size reduction (40-60 mesh) S3->S4 S5 Ultrasound-Assisted Extraction (Optimized parameters) S4->S5 S6 Filtration and concentration S5->S6 S7 Liquid-liquid extraction (ethyl acetate) S6->S7 S8 Chromatographic purification (Silica gel column) S7->S8 S9 Crystallization (methanol-water) S8->S9 S10 Purity verification (HPLC/HPTLC) S9->S10 End End: Pure Aloe-Emodin S10->End

Figure 1: Comprehensive workflow for aloe-emodin purification from Aloe vera, illustrating key process steps from raw material preparation to final pure compound verification.

Detailed Protocol for Aloe-Emodin Purification
5.2.1 Raw Material Preparation and Extraction
  • Leaf Selection and Preparation: Select mature Aloe vera leaves (2-3 years old) from plants grown in colder climates when possible, as these contain higher aloe-emodin content [1]. Wash leaves thoroughly with potable water followed by surface sterilization with 10% sodium hypochlorite solution. Carefully separate the green leaf skin (rich in anthraquinones) from the inner gel parenchyma using a stainless steel knife.

  • Drying and Comminution: Cut the leaf skin into small pieces (approximately 1×1 cm) and dry at 50°C in a tray dryer until constant weight (typically 24-48 hours). Grind the dried material using a mechanical grinder and sieve to obtain 40-60 mesh particles for optimal extraction efficiency. The moisture content should be <8% to prevent microbial growth during storage.

  • Ultrasound-Assisted Extraction: Weigh 20 g of dried powder and transfer to an ultrasonic extraction vessel. Add 400 mL of 80% ethanol (solid-to-liquid ratio 1:20). Perform extraction using a horn-type sonicator at 70°C for 50 minutes with 70% amplitude and pulse mode (5s on, 2s off). Maintain constant agitation at 1000 rpm to ensure uniform extraction [3] [4].

5.2.2 Concentration and Purification
  • Post-Extraction Processing: Separate the extract from plant residue by filtration through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until approximately 20% of the original volume remains.

  • Liquid-Liquid Extraction: Transfer the concentrated extract to a separatory funnel and partition three times with equal volumes of ethyl acetate. Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and evaporate to dryness under reduced pressure to obtain a crude anthraquinone extract [8].

  • Column Chromatography: Pack a glass column (60 cm length × 5 cm diameter) with silica gel 60 (200-400 mesh) in petroleum ether. Dissolve 2 g of crude extract in minimal dichloromethane and adsorb onto 5 g of silica gel for dry loading. Elute the column with a stepwise gradient of petroleum ether:ethyl acetate (from 9:1 to 6:4, v/v). Collect fractions (100 mL each) and monitor by TLC (ethyl acetate:methanol:water 10:2:1). Combine fractions containing pure aloe-emodin (Rf = 0.4-0.5) and evaporate to dryness.

  • Crystallization: Dissolve the semi-pure aloe-emodin in minimal hot methanol and slowly add warm distilled water until cloud point. Allow crystallization to proceed overnight at 4°C. Collect crystals by vacuum filtration and wash with cold 50% aqueous methanol. Dry the crystals in a vacuum desiccator over phosphorus pentoxide for 24 hours [8] [4].

Scale-Up Considerations and Process Control

Scaling up aloe-emodin purification requires careful attention to parameter translatability and process economics. Key considerations include:

  • Equipment Selection: Industrial-scale ultrasonic extractors with flow-through cells or multiple transducers provide consistent cavitation effects at larger volumes. The acoustic energy density (W/mL) should match laboratory conditions rather than absolute power.

  • Solvent Recovery: Implement closed-loop solvent recovery systems to reduce operational costs and environmental impact. Ethanol-water mixtures can be efficiently separated using fractional distillation for reuse.

  • Process Analytical Technology (PAT): Implement in-line monitoring techniques such as UV-Vis spectroscopy or Raman spectroscopy to track aloe-emodin concentration in real-time during extraction and purification, enabling automated process control.

  • Quality Metrics: Establish critical quality attributes including purity (>95% by HPLC), yield (>2% w/w from dried material), residual solvents (meeting ICH guidelines), and bioactivity (confirmed through standardized assays).

Conclusion and Future Perspectives

The application of Response Surface Methodology for aloe-emodin purification from Aloe vera represents a systematic approach to process optimization that significantly enhances efficiency, reproducibility, and yield. Through careful experimental design, model development, and verification, researchers can establish robust purification protocols that maximize aloe-emodin recovery while minimizing resource consumption. The integration of green extraction techniques like ultrasound-assisted extraction with statistical optimization aligns with contemporary demands for sustainable pharmaceutical processes.

Future developments in this field will likely focus on continuous processing approaches, green solvent alternatives, and integration with emerging technologies like membrane separation and simulated moving bed chromatography. Additionally, the application of quality by design principles throughout the purification process will further enhance robustness and regulatory compliance. As research continues to reveal new therapeutic applications for aloe-emodin, optimized purification protocols will play an increasingly important role in making this valuable compound available for pharmaceutical development and clinical applications.

References

Application Note: Box-Behnken Design for Developing a Robust RP-HPLC Method for Aloe-Emodin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Aloe-emodin (AEM) is an anthraquinone derivative found in Aloe vera that has garnered significant interest for its potential as an antineoplastic agent and its broad biological activities, including antimicrobial, antioxidant, and anthelmintic properties [1]. The development of a precise, accurate, and robust analytical method for its quantification is crucial for quality control in pharmaceutical and herbal formulations. This application note details the use of a Box-Behnken Design (BBD),

2. Experimental Design and Optimization via BBD

2.1. Defining the System The BBD is a response surface methodology (RSM) ideal for optimizing analytical methods. It is efficient, requiring fewer experimental runs than a full factorial design to model complex variable interactions and identify optimal conditions [2] [3].

  • Critical Process Parameters (CPPs): These are the independent variables manipulated during the experiment. Based on the literature, the key CPPs for this RP-HPLC method are:
    • Factor A: Flow Rate (mL/min)
    • Factor B: Buffer Concentration (mM) or pH
    • Factor C: Column Temperature (°C)
  • Critical Quality Attributes (CQAs): These are the dependent responses used to evaluate the method's performance. The primary CQAs are:
    • Response 1: Retention Time (Rt) - To ensure reasonable analysis time.
    • Response 2: Tailing Factor (Tf) - To assess peak symmetry.
    • Response 3: Number of Theoretical Plates (NTP) - To measure column efficiency [4].

Table 1: Box-Behnken Design Factors and Levels

Factor Name Level (-1) Level (0) Level (+1)
A Flow Rate (mL/min) 0.8 1.0 1.2
B Buffer pH 3.0 3.5 4.0
C Column Temperature (°C) 25 35 45

2.2. Experimental Data and Model Validation A 15-run BBD, including three center points, was generated using design software like Design Expert. The experiments were performed in a randomized order to minimize bias [2]. The results were fitted to a quadratic model, and Analysis of Variance (ANOVA) was used to validate the model's significance.

Table 2: Representative BBD Experimental Matrix and Results

Run Flow Rate (mL/min) Buffer pH Column Temp (°C) Retention Time (min) Tailing Factor Theoretical Plates
1 0.8 3.5 25 6.2 1.15 8450
2 1.2 3.5 25 4.1 1.18 8010
3 0.8 4.0 35 5.8 1.22 8210
4 1.2 3.0 35 3.9 1.08 8650
5 1.0 3.5 35 4.6 1.10 8900
... ... ... ... ... ... ...
15 1.0 3.5 35 4.6 1.09 8950

3. Detailed Protocol: Method Development and Validation

3.1. Materials and Equipment

  • Standard: Pure Aloe-emodin (≥98% purity).
  • Samples: Aloe vera plant extract or commercial herbal formulation.
  • Solvents: HPLC-grade methanol, water, and ortho-phosphoric acid.
  • Equipment: HPLC system with UV-Vis/PDA detector, data acquisition software.
  • HPLC Column: C18 column (e.g., Zodiac C18, 250 mm x 4.6 mm, 5 µm) [1].
  • Software: Design Expert (or equivalent) for BBD and statistical analysis.

3.2. Step-by-Step Procedure

Step 1: Stock Solution Preparation

  • Accurately weigh 10 mg of pure Aloe-emodin standard and transfer to a 10 mL volumetric flask.
  • Dissolve and make up to volume with methanol to obtain a primary stock solution of 1 mg/mL.
  • Prepare working standard solutions in the range of 10–50 µg/mL by appropriate dilution with the mobile phase [1].

Step 2: Chromatographic Conditions (Optimized)

  • Mobile Phase: 0.1% Ortho-phosphoric Acid: Methanol (30:70, v/v) [1].
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection Wavelength: 256 nm.
  • Injection Volume: 20 µL.
  • Under these conditions, a distinct and symmetric peak for Aloe-emodin is observed at approximately 4.63 minutes [1].

Step 3: System Suitability Testing Before validation, inject six replicates of the standard solution at the mid-range concentration. The method is considered suitable if the %RSD for retention time and peak area is ≤2.0%, the tailing factor is ≤1.5, and the number of theoretical plates is >2000 [4].

Step 4: Method Validation per ICH Guidelines

  • Linearity: Inject working standard solutions across the 10–50 µg/mL range. Plot peak area versus concentration and calculate the regression coefficient (R²). The method demonstrates excellent linearity with R² = 0.9988 [4].
  • Precision:
    • Intra-day Precision: Analyze three different concentrations in triplicate on the same day.
    • Inter-day Precision: Analyze the same three concentrations in triplicate over three different days.
    • Acceptance criteria: %RSD ≤ 2.0%.
  • Accuracy (Recovery): Perform a standard addition method by spiking a pre-analyzed sample with known amounts of the standard at three levels (80%, 100%, 120%). Calculate the percentage recovery, which should be within 98–102%.
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). For the optimized method, LOD and LOQ were found to be 0.026 µg/mL and 0.079 µg/mL, respectively [4].
  • Robustness: Deliberately introduce small, intentional variations in the optimized CPPs (e.g., flow rate ±0.05 mL/min, temperature ±2°C). The method is robust if the system suitability parameters remain within specified limits.

4. Analysis of Results and Optimization

4.1. Statistical Analysis and Model Interpretation ANOVA of the BBD model will reveal which factors have a significant impact on the CQAs. For instance, the flow rate and column temperature are often significant factors affecting retention time and theoretical plates [2] [4]. The model's "Predicted R-Squared" and "Adjusted R-Squared" should be in reasonable agreement, indicating a good model fit.

4.2. Finding the Optimum The optimization process involves using the software's numerical and graphical optimization tools to find a "sweet spot" where the responses are simultaneously optimized. The solution with the highest desirability function (close to 1.0) is selected. A confirmation experiment is then run at these predicted settings to verify the model's accuracy [2].

5. Application to Real-World Samples The validated method was successfully applied to quantify Aloe-emodin in Aloe vera extract and a commercial herbal formulation. The study also investigated bioactivity:

  • Antioxidant Activity: The IC₅₀ value for pure Aloe-emodin was 28.35 µg/mL, indicating potent antioxidant activity [1].
  • Anthelmintic Activity: Against Pheretima posthuma, Aloe-emodin showed paralysis and death times close to the standard drug albendazole at 20 mg/mL concentration [1].

6. Troubleshooting Guide

Issue Possible Cause Suggested Remedy
Peak Tailing > 1.5 Column degradation, acidic silanols Use end-capped C18 column; ensure mobile phase pH is optimized (pH ~3.5) [1].
Long Retention Time Low organic solvent, low flow rate Increase methanol ratio in mobile phase; adjust flow rate within validated range.
Low Theoretical Plates Poor column packing, extra-column volume Check HPLC system connections; use a well-packed, efficient column.
Baseline Noise/Drift Contaminated mobile phase, air bubbles Use fresh, filtered, and degassed solvents; purge the system.

7. Workflow Diagram The following diagram, generated using Graphviz, illustrates the logical workflow for the QbD-based method development process.

BBD_Workflow Start Start: Define Analytical Goal A1 Identify Critical Quality Attributes (CQAs) Start->A1 QbD Principle A2 Identify Critical Process Parameters (CPPs) A1->A2 A3 Design Experiment (Box-Behnken Design) A2->A3 A4 Execute Runs in Randomized Order A3->A4 A5 Analyze Data & Build Model (ANOVA) A4->A5 Measure CQAs A6 Define Design Space A5->A6 Interpret Model A7 Set Method Operating Conditions A6->A7 Select Optimum A8 Validate Method per ICH Guidelines A7->A8 End End: Control Strategy A8->End

Diagram Title: QbD-Based HPLC Method Development Workflow

References

Comprehensive Application Notes and Protocols for Enhancing Aloe Emodin Solubility and Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aloe Emodin and Formulation Challenges

This compound (AE) is a naturally occurring hydroxyanthraquinone derivative found in various medicinal plants including Aloe vera, Rheum palmatum L., and Rheum australe L. This bioactive compound demonstrates diverse pharmacological properties including antitumor, anti-inflammatory, antioxidant, and antimicrobial activities. Recent research has further revealed its potential in cancer therapy through induction of pyroptosis (a highly inflammatory form of programmed cell death) and in hyperuricemia management through xanthine oxidase inhibition. However, the clinical translation of AE has been significantly hampered by its poor aqueous solubility, which consequently leads to low oral bioavailability and variable therapeutic efficacy. These application notes address these limitations through systematic formulation strategies and detailed experimental protocols designed to enhance AE delivery.

Table 1: Key Physicochemical and Biopharmaceutical Challenges of this compound

Parameter Characteristics Impact on Therapeutics
Aqueous Solubility 0.1-10 µg/mL range [1] Limited dissolution and absorption
Lipophilicity log P ~ 2.5-3.0 (moderately lipophilic) [2] Poor water miscibility but membrane permeability
Oral Bioavailability Low (unspecified percentage) [3] Frequent dosing required for efficacy
Stability Photodegradation and crystallization tendencies [4] Formulation and storage challenges
Toxicity Concerns Dose-dependent hepatorenal toxicity [5] [6] Therapeutic window considerations

Formulation Strategies and Comparative Evaluation

Overview of Delivery Systems

Advanced delivery systems have been successfully developed to overcome the biopharmaceutical limitations of AE. Solid dispersions utilize hydrophilic polymer matrices to create amorphous AE with enhanced dissolution properties. Micellar systems employ amphiphilic block copolymers to encapsulate AE, improving both solubility and gastrointestinal absorption. Liposomal formulations provide biocompatible lipid vesicles for AE encapsulation, particularly valuable for photodynamic therapy applications. Metal-organic frameworks (MOFs) represent an innovative approach that combines controlled release with specific targeting capabilities for cancer therapy.

Table 2: Comparative Analysis of AE Formulation Strategies

Formulation Type Composition Enhancement Factors Optimal Ratios Key Applications
Solid Dispersion [7] [8] PVP-K30, PEG-6000, Poloxamer 188 3.5x solubility increase; 2.1x Cmax AE:PVP:POL (1:2:2) Oral delivery, cardiovascular protection
Mixed Micelles [3] Soluplus, Glycyrrhizic acid 3.09x bioavailability; 90.3% EE Optimized by thin-film hydration Hyperuricemia, gout therapy
Liposomal System [4] Phospholipids, Cholesterol 96% encapsulation; 140.3 nm size Copper ion gradient method Photodynamic melanoma therapy
MOF Nanoparticles [9] Fe-Mn framework, Folic acid Tumor microenvironment response Self-assembled coordination HCC immunotherapy
Nanosuspension Not specified in results 4.2x dissolution rate Not specified General solubility enhancement
System Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate AE delivery system based on therapeutic objectives:

G Start Therapeutic Objective Oral Oral Administration Start->Oral Cancer Cancer Therapy Start->Cancer PDT Photodynamic Therapy Start->PDT Solubility Solubility Enhancement Start->Solubility SD Solid Dispersions Oral->SD Micelle Mixed Micelles Oral->Micelle MOF MOF Nanoparticles Cancer->MOF Liposome Liposomal Formulation PDT->Liposome Solubility->SD Solubility->Micelle A Enhanced dissolution and bioavailability SD->A D Rapid solubility improvement SD->D Micelle->A B Tumor targeting and immunotherapy MOF->B C Photosensitizer delivery and cellular uptake Liposome->C

Detailed Experimental Protocols

Protocol 1: AE-Loaded Solid Dispersions (AE-SD) via Solvent Evaporation

3.1.1 Principle: Solid dispersions utilize hydrophilic polymer matrices to molecularly disperse AE, transforming it from crystalline to amorphous state with enhanced dissolution properties. The combination of PVP-K30 and Poloxamer 188 creates an optimal balance between crystallization inhibition and dissolution enhancement [7] [8].

3.1.2 Materials:

  • This compound (National Institutes for Food and Drug Control, Beijing)
  • PVP-K30 (Shanghai Boao Biotechnology Co., Ltd.)
  • Poloxamer 188 (Shanghai Boao Biotechnology Co., Ltd.)
  • Absolute ethanol (Sinopharm Chemical Reagent Co., Ltd.)
  • Dichloromethane (Sinopharm Chemical Reagent Co., Ltd.)

3.1.3 Equipment:

  • Analytical balance (0.1 mg sensitivity)
  • Magnetic stirrer with hot plate
  • Vacuum drying oven
  • 65°C oil bath
  • 60-mesh sieve

3.1.4 Procedure:

  • Weighing: Accurately weigh AE, PVP-K30, and Poloxamer 188 at a mass ratio of 1:2:2.
  • Separate Dissolution: Dissolve AE in 15 mL absolute ethanol and the polymer blend in 25 mL absolute ethanol in separate beakers.
  • Mixing: Combine the two solutions with constant magnetic stirring (300 rpm) for 10 minutes until homogeneous.
  • Solvent Evaporation: Transfer the mixture to a 65°C oil bath with continuous stirring to evaporate ethanol until a solid mass forms.
  • Processing: Cool the solid mass to room temperature, grind manually using a mortar and pestle, and pass through a 60-mesh sieve.
  • Drying: Vacuum-dry the sieved powder at 40°C for 12 hours and store in a desiccator protected from light.

3.1.5 Critical Parameters:

  • Temperature Control: Maintain oil bath at 65±2°C to prevent polymer degradation
  • Stirring Rate: Constant 300 rpm ensures uniform mixing and evaporation
  • Drying Conditions: Vacuum drying prevents oxidation and moisture absorption
Protocol 2: AE-Loaded Mixed Micelles (AE-M) via Thin-Film Hydration

3.2.1 Principle: Mixed micelles composed of Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) and glycyrrhizic acid synergistically enhance AE solubility through encapsulation in the hydrophobic core while improving gastrointestinal absorption via membrane permeability enhancement [3].

3.2.2 Materials:

  • This compound (≥98% purity)
  • Soluplus (BASF)
  • Glycyrrhizic acid (≥95% purity)
  • Methanol (chromatographic grade)
  • Chloroform (analytical grade)

3.2.3 Equipment:

  • Rotary evaporator (Buchi, Switzerland)
  • Ultrasonic water bath
  • Lyophilizer
  • Zetasizer Nano ZS (Malvern Panalytical)

3.2.4 Procedure:

  • Film Formation: Dissolve AE (50 mg), Soluplus (200 mg), and glycyrrhizic acid (150 mg) in 20 mL methanol:chloroform (1:1 v/v) in a round-bottom flask. Evaporate under reduced pressure at 40°C using a rotary evaporator until a thin film forms.
  • Hydration: Hydrate the film with 10 mL phosphate buffer (pH 7.4) by gentle shaking and sonication in an ultrasonic water bath for 15 minutes at room temperature.
  • Equilibration: Allow the micellar solution to equilibrate overnight at 4°C.
  • Lyophilization (Optional): Freeze the micellar solution at -80°C and lyophilize for 24 hours to obtain dry powder for storage.

3.2.5 Critical Parameters:

  • Hydration Volume: 10 mL optimal for achieving 5 mg/mL AE loading
  • Sonication Time: 15 minutes ensures complete hydration without micelle disruption
  • Storage: Lyophilized micelles stable for 6 months at 4°C

Analytical Characterization Methods

Comprehensive Characterization Techniques

Table 3: Analytical Methods for AE Formulation Quality Control

| Technique | Instrument Parameters | Formulation Assessment | Acceptance Criteria | |---------------|---------------------------|----------------------------|------------------------| | HPLC Analysis [8] | C18 column; 430 nm; Acetonitrile:Water (50:50); 1.0 mL/min | Drug content, dissolution | RSD <2% for precision | | DSC [7] [8] | 30-250°C range; 10°C/min; N2 purge | Crystalline state, interactions | Absence of AE melting peak | | PXRD [8] | 5-60° (2θ); 4°/min; Cu Kα radiation | Amorphous character | No crystalline diffraction peaks | | SEM [8] | 5-15 kV accelerating voltage | Surface morphology | Uniform distribution in polymer | | FTIR [8] | 4000-500 cm-1; 4 cm-1 resolution | Molecular interactions | Hydrogen bonding evidence | | Dynamic Light Scattering [4] | 25°C; 90° measurement angle | Size distribution | PDI <0.3 | | Zeta Potential [4] | Smoluchowski model; 150 V | Surface charge | >|±20| mV for stability |

In Vitro Release Studies

4.2.1 Dissolution Testing Protocol:

  • Apparatus: USP Type II (paddle) dissolution apparatus
  • Media: 900 mL of four different media - DDW (pH 7.0), phosphate buffer (pH 7.4 and 6.8), and HCl (pH 1.2)
  • Conditions: 37±0.5°C; 50 rpm paddle speed
  • Sampling: 5 mL aliquots at 5, 10, 15, 30, 45, 60, 90, and 120 minutes with replacement with fresh medium
  • Analysis: Filter through 0.45 μm membrane and analyze by HPLC at 430 nm

4.2.2 Release Kinetics Evaluation:

  • Compare cumulative release profiles of formulated AE versus pure AE
  • Calculate enhancement factors at each time point
  • Fit data to various release models (zero-order, first-order, Higuchi, Korsmeyer-Peppas)

The following diagram illustrates the complete experimental workflow for developing and characterizing AE formulations:

G Start Formulation Development of this compound P1 Protocol 1: Solid Dispersion Start->P1 P2 Protocol 2: Mixed Micelles Start->P2 P3 Protocol 3: Liposomal System Start->P3 P4 Protocol 4: MOF Nanoparticles Start->P4 C1 Physicochemical Characterization P1->C1 P2->C1 P3->C1 P4->C1 C2 In Vitro Release Studies C1->C2 C3 In Vivo Pharmacokinetics C2->C3 C4 Efficacy and Toxicity Assessment C3->C4 App1 Oral Drug Delivery C4->App1 App2 Cancer Immunotherapy C4->App2 App3 Photodynamic Therapy C4->App3 App4 Anti-hyperuricemic Therapy C4->App4

Pharmacological Evaluation Protocols

In Vitro Bioactivity Assessments

5.1.1 Cytotoxicity and Anticancer Activity:

  • Cell Lines: Human hepatoma (HepG2), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cells
  • Culture Conditions: DMEM with 10% FBS, 37°C, 5% CO2
  • Treatment: AE formulations at concentrations 0-100 μM for 24-72 hours
  • Viability Assay: MTT assay (0.5 mg/mL, 4-hour incubation, measure at 570 nm)
  • IC50 Calculation: Nonlinear regression of concentration-response curves

5.1.2 Photodynamic Therapy Evaluation [4]:

  • Photosensitizer Activation: Blue light irradiation (λ = 420-480 nm) at 10 J/cm2 for 30 minutes
  • Cellular Uptake: Flow cytometry analysis after 6-hour incubation with AE formulations
  • ROS Detection: DCFH-DA fluorescent probe measured by confocal microscopy and flow cytometry
  • Apoptosis Assay: Annexin V-FITC/PI staining with flow cytometry analysis
In Vivo Pharmacokinetic and Toxicity Studies

5.2.1 Animal Model Considerations:

  • Species: Sprague-Dawley rats (200-250 g) or BALB/c mice (18-22 g)
  • Ethics: Institutional Animal Care and Use Committee approval required
  • Housing: Standard conditions (12-hour light/dark cycle, free access to food and water)

5.2.2 Pharmacokinetic Study Protocol [7] [3]:

  • Dosing: Administer AE formulations orally at 50 mg AE equivalent/kg body weight
  • Blood Collection: Serial sampling from tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose
  • Plasma Separation: Centrifuge blood at 5000 × g for 10 minutes, collect supernatant
  • Sample Processing: Protein precipitation with acetonitrile, centrifugation, HPLC analysis
  • Data Analysis: Non-compartmental analysis using Phoenix WinNonlin software

5.2.3 Key Pharmacokinetic Parameters:

  • Cmax: Maximum plasma concentration
  • Tmax: Time to reach Cmax
  • AUC0-t: Area under the curve from zero to last measurement
  • AUC0-∞: Area under the curve extrapolated to infinity
  • t1/2: Elimination half-life
  • MRT: Mean residence time

5.2.4 Toxicity Assessment:

  • Acute Toxicity: Single high dose (500-2000 mg/kg) observation for 14 days
  • Biochemical Parameters: Serum ALT, AST, BUN, creatinine levels
  • Histopathological Examination: Liver, kidney, and spleen tissues

Conclusion and Future Perspectives

The formulation strategies detailed in these application notes provide comprehensive solutions to the challenges associated with this compound delivery. The solid dispersion and mixed micelle approaches offer immediately applicable protocols for enhancing oral bioavailability, while the liposomal and MOF-based systems represent cutting-edge approaches for specialized therapeutic applications. Future development should focus on targeted delivery systems that further improve therapeutic efficacy while minimizing potential toxicity, particularly through ligand-mediated active targeting. Additionally, combination therapies that leverage AE's synergistic effects with conventional therapeutics represent promising avenues for clinical translation.

References

aloe emodin photodynamic therapy protocol cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

AE-PDT Core Protocol Parameters

The following table outlines the fundamental treatment conditions used in multiple studies for AE-PDT on various cancer cell lines.

Parameter Typical Specification Details & Variations
Aloe-Emodin (AE) Stock Solution 100 mM in DMSO [1] [2] Filter-sterilized (0.2 µm) and stored at -20°C in the dark [1].
AE Working Concentration 10 µM (common optimum) [1] [3] [2] Tested range: 0 - 50 µM. Note: Concentrations >50 µM may show significant dark toxicity [1].
Cell Incubation with AE 6 hours [1] [3] [2] Conducted in serum-free medium in the dark [1].
Light Source Blue LED [1] [3] [2] Wavelength: 430 nm [1] [3] [2].
Fluence Rate 40 mW/cm² [1] [3] [2] --
Light Energy Density 4.8 J/cm² (common optimum) [1] [3] Tested range: 1.2 - 16 J/cm² [1] [2]. Corresponds to an irradiation time of 120 seconds at 40 mW/cm² [1].

Biological Effects Across Cancer Cell Types

This table summarizes the observed effects and mechanisms of action of AE-PDT in different cellular models, as reported in the literature.

Cell Line / Model Cancer Type Key Findings & Effects Proposed Mechanism
SCC-25 & MUG-Mel2 [4] Cutaneous Squamous Cell Carcinoma & Melanoma Significant phototoxic effect, inducing apoptosis. Not specified in detail, but confirmed apoptotic cell death.
MG-63 [1] [3] Human Osteosarcoma Induction of apoptosis and autophagy; inhibition of cell viability. ROS → JNK activation → Apoptosis & Autophagy [3]. ROS → Mitochondrial & ER Stress → Apoptosis [1].
HUVECs [2] Human Umbilical Vein Endothelial Cells (Angiogenesis model) Inhibition of proliferation, migration, invasion, and tube formation (angiogenesis). Activation of the MAPK signaling pathway (p38, JNK, ERK); disruption of F-actin cytoskeleton [2].
KB Cells [5] Oral Squamous Cell Carcinoma (in vitro and in vivo) Induction of apoptosis; cell cycle arrest at G1 phase; inhibition of tumor growth in mice. Upregulation of pro-apoptotic proteins (caspase-3, Bax); downregulation of anti-apoptotic Bcl-2 [5].

Detailed Experimental Workflow

For researchers aiming to replicate these studies, here is a generalized step-by-step protocol based on the methodologies cited.

  • Cell Preparation: Plate cells in standard culture dishes (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere for 24 hours until they reach approximately 70% confluence [1] [3].
  • AE Administration & Incubation:
    • Prepare working concentrations of AE (e.g., 10 µM) in serum-free medium from the stock solution [1].
    • Replace the culture medium with the AE-containing medium.
    • Incubate the cells for 6 hours in the dark (e.g., in a standard CO₂ incubator) [1].
  • Light Irradiation (PDT):
    • After incubation, carefully wash the cells with PBS to remove any extracellular AE [1] [2].
    • Add fresh, serum-containing medium.
    • Irradiate the cells using the blue LED system (430 nm, 40 mW/cm²) for a calculated time to achieve the desired energy density (e.g., 120 sec for 4.8 J/cm²) [1].
    • Control Groups must be included:
      • Untreated Control: No AE, no light.
      • AE Only: AE added, no light.
      • Light Only: No AE, but exposed to light [1] [5].
  • Post-Treatment Analysis: Return cells to the incubator for a specified period (e.g., 12-24 hours) before conducting various assays to assess outcomes like cell viability, apoptosis, ROS production, and protein expression [1] [3].

Key Signaling Pathways in AE-PDT

The experimental data suggests that the anti-cancer effects of AE-PDT are primarily mediated by reactive oxygen species (ROS) triggering specific signaling pathways. The diagram below illustrates the two primary mechanisms identified in osteosarcoma cells.

G cluster0 Subcellular Targets of AE AE_PDT AE-PDT ROS ROS Generation AE_PDT->ROS Light Activation ER Endoplasmic Reticulum AE_PDT->ER Moto Moto AE_PDT->Moto  Localizes to JNK JNK Phosphorylation ROS->JNK Mito_ER Mitochondrial & ER Stress ROS->Mito_ER Apoptosis_Autophagy Apoptosis & Autophagy JNK->Apoptosis_Autophagy Apoptosis Apoptosis Mito_ER->Apoptosis Mitochondria Mitochondria , fillcolor= , fillcolor=

This diagram shows the two primary mechanisms of AE-PDT-induced cell death identified in osteosarcoma (MG-63) cells. First, AE localizes to mitochondria and the endoplasmic reticulum (ER) [1]. Upon light activation, it generates a burst of Reactive Oxygen Species (ROS). The ROS can then trigger two interconnected pathways: 1) It induces mitochondrial and ER stress, leading directly to apoptosis [1]. 2) It activates the JNK signaling pathway, which subsequently promotes both apoptosis and protective autophagy [3].

Considerations for Protocol Application

  • Cell Line Variability: The optimal AE concentration and light dose may vary depending on the specific cell line used. It is advisable to conduct initial dose-response and light-dose experiments to determine the best conditions for your model [4].
  • Overcoming PDT Limitations: General PDT challenges include limited light penetration in tissue and tumor hypoxia [6] [7]. While AE-PDT uses blue light suitable for superficial cells or in vitro models, emerging strategies for PDT in deep tissues involve developing photosensitizers activated by near-infrared light or using targeted nanoparticle carriers [6] [7].
  • Mechanism Exploration: To confirm the involvement of the ROS-JNK pathway, you can use specific inhibitors, such as the antioxidant N-acetyl-L-cysteine (NAC) to scavenge ROS or SP600125 to inhibit JNK phosphorylation [3].

References

Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Aloe-Emodin on Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

> Abstract: This document provides a standardized framework for evaluating the in vitro cytotoxicity of aloe-emodin (AE) against various cancer cell lines. It summarizes optimized experimental parameters, detailed methodologies for key assays, and mechanistic pathways involved in AE's anticancer activity, serving as a reference for researchers in oncology drug discovery.

Introduction to Aloe-Emodin in Cancer Research

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone) is a natural bioactive compound derived from Aloe vera and other plants such as Rheum and Rhamnus species [1] [2]. It exhibits a diverse range of pharmacological activities, including anti-inflammatory, immunomodulatory, and significant antitumor properties [3] [4]. Its anticancer mechanisms involve the inhibition of cell proliferation, induction of apoptosis, suppression of migration and invasion, and, notably, its capacity to act as a photosensitizer in photodynamic therapy (PDT) [1] [2].

However, the translational application of AE is challenged by its low water solubility, poor bioavailability, and potential toxicity to healthy cells at higher concentrations [1] [3]. To overcome these limitations, novel drug delivery systems such as liposomes, metal-organic frameworks (MOFs), and other nanoparticles have been successfully employed to enhance its stability, solubility, and selective uptake in tumor cells [1] [5] [6]. These formulations are crucial for reliable in vitro assessment.

Optimized Cell Culture and Assay Conditions

Successful cytotoxicity assessment depends on standardized cell culture conditions. The table below summarizes optimized parameters for various cell lines used in AE research.

Table 1: Optimized Cell Culture and Assay Conditions for Aloe-Emodin Cytotoxicity Studies

Parameter Recommended Specification Application Notes & Variations
General Cell Culture 37°C, 5% CO₂, DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin [7] [8] Specific media: RPMI-1640 for CNE1, C666-1 NPC cells [4]; EMEM for HNEpC normal control cells [4].
Optimal Cell Seeding Density 2000 cells/well (for 96-well plates) [7] Validated across HepG2, Huh7, HT29, SW480, MCF-7, and MDA-MB-231 for linear MTT response over 24-72h.
AE Treatment & Solvent Control DMSO ≤ 0.3125% (v/v) [7] This concentration showed minimal cytotoxicity across most tested lines. Avoid ethanol due to higher cytotoxicity [7].
AE Treatment Duration 24 - 72 hours Standard for cytotoxicity assays (e.g., MTT, CCK-8) [7] [3] [4]. For PDT, a 6-hour incubation pre-irradiation is effective [1] [6].
Effective AE Concentration Range ~2.5 - 50 µM Varies by cell line and formulation. E.g., 20 µM reduced viability to ~70% in MUG-Mel2 and SCC-25 [2]. Liposomal AE allows effective use at 10 µM [1].

Detailed Experimental Protocols

Core Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard, reliable method for quantifying cell viability and compound cytotoxicity [7].

  • Principle: Metabolically active cells reduce yellow tetrazolium salt (MTT) to purple formazan crystals.
  • Materials: MTT reagent, tissue culture-treated 96-well plates, multi-channel pipettes, microplate reader, DMSO or other solubilization solution.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells in a 96-well plate at the optimized density of 2000 cells/well in 100 µL of complete growth medium. Include a blank control (medium only). Allow cells to adhere for 24 hours [7].
  • Treatment: Prepare serial dilutions of AE in culture medium, ensuring the final DMSO concentration does not exceed 0.3125%. Replace the medium in the test wells with 100 µL of the AE-containing medium. Include a vehicle control (0.3125% DMSO in medium) and a positive control (e.g., 5-Fluorouracil) [7] [9].
  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions [7].
  • MTT Application: After treatment, add 10 µL of MTT reagent (e.g., 5 mg/mL stock) directly to each well. Incubate for 4 hours at 37°C [7].
  • Solubilization: Carefully remove the medium without disturbing the formed formazan crystals. Add 100 µL of solubilization solution (DMSO or as per manufacturer's instructions) to each well. Gently shake the plate on a gyratory shaker until all crystals are dissolved [7].
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference filter of 630 nm using a microplate reader [7].
  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control.
    • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) × 100
    • A reduction in viability greater than 30% compared to the control is typically considered indicative of cytotoxicity [7].

MTT_Workflow Start Seed cells in 96-well plate (2000 cells/well) IncubateSeed Incubate 24h for cell adhesion Start->IncubateSeed Treat Treat with Aloe-Emodin dilutions IncubateSeed->Treat IncubateTreat Incubate 24-72h Treat->IncubateTreat AddMTT Add MTT Reagent IncubateTreat->AddMTT IncubateMTT Incubate 4h at 37°C AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability Measure->Analyze

Protocol for Aloe-Emodin-Mediated Photodynamic Therapy (PDT)

AE's photoactive properties can be harnessed for enhanced anticancer effects [1] [2] [6].

  • Principle: AE acts as a photosensitizer (PS). Upon light irradiation, it generates reactive oxygen species (ROS), leading to oxidative damage and cell death.

Step-by-Step Workflow:

  • Cell Seeding and Incubation: Seed cells as described in the MTT protocol and allow them to adhere.
  • PS Incubation: Treat cells with a non-cytotoxic concentration of AE (e.g., 10 µM liposomal AE) in culture medium. Incubate for 6 hours in the dark to allow for cellular uptake [1] [6].
  • Light Irradiation: Replace the AE-containing medium with fresh PBS or medium. Irradiate the plates using a blue light source (appropriate wavelength for AE activation) at a predetermined light dose. Include control groups: "AE only" (no light), "Light only" (no AE), and "No treatment" [1] [2].
  • Post-Irradiation Incubation: Replace the PBS/media with fresh complete medium and incubate the cells for a further 18-24 hours.
  • Viability Assessment: Perform an MTT assay as outlined in section 3.1 to quantify the phototoxic effect.
Supporting Functional Assays
  • Wound Healing / Cell Migration Assay:

    • Seed cells in a 24-well or 12-well plate to form a confluent monolayer.
    • Create a scratch using a sterile pipette tip.
    • Wash away detached cells and add medium with or without AE.
    • Capture images at 0h, 24h, and 48h at the same location.
    • Quantify the wound closure area. AE has been shown to significantly decrease cancer cell motility [1] [3].
  • Apoptosis Analysis by Flow Cytometry:

    • Harvest AE-treated and control cells by trypsinization.
    • Stain cells using an Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
    • Analyze stained cells using a flow cytometer to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. Liposomal AE-based PDT results in an increased ratio of apoptotic cells [1].
  • Intracellular ROS Detection:

    • Culture and treat cells on glass coverslips or in a plate suitable for microscopy/flow cytometry.
    • After AE-PDT treatment, incubate cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., DCFH-DA, 10 µM) for 20-30 minutes at 37°C.
    • Wash cells to remove excess dye.
    • Analyze fluorescence intensity via confocal microscopy or flow cytometry. AE-PDT leads to a significant increase in ROS levels [1] [6].

Key Mechanisms of Action and Signaling Pathways

Aloe-emodin exerts its cytotoxic effects through multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways involved.

AE_Mechanisms cluster_pathways Key Molecular Pathways AE Aloe-Emodin (AE) & Formulations Apoptosis Induction of Apoptosis AE->Apoptosis Cycle Cell Cycle Arrest (G1 phase) AE->Cycle PI3K Inhibition of PI3K/Akt/mTOR pathway AE->PI3K Migration Inhibition of Migration/Invasion AE->Migration PDT Photodynamic Therapy (PDT) AE->PDT P53 ↑ p53 protein Apoptosis->P53 Bax ↑ BAX expression Apoptosis->Bax Outcome Cytotoxic Effect: - Inhibited Proliferation - Induced Cell Death - Suppressed Metastasis Apoptosis->Outcome P53->Bax Caspases Caspase cascade activation Bax->Caspases P21 ↑ p21/WAF1 Cycle->P21 Cycle->Outcome LncRNA ↓ LncRNA D63785 PI3K->LncRNA PI3K->Outcome Migration->Outcome ROS Reactive Oxygen Species (ROS) PDT->ROS Light Activation ROS->Apoptosis Pyroptosis Induction of Pyroptosis ROS->Pyroptosis Pyroptosis->Outcome

Table 2: Experimentally Validated Mechanisms of Aloe-Emodin Across Cancer Types

Mechanism of Action Key Observations Relevant Cancer Models
Apoptosis Induction Upregulation of pro-apoptotic proteins (BAX, p53), activation of caspase cascades (e.g., caspase-3), and downregulation of anti-apoptotic Bcl-2 [1] [3]. Hepatocellular Carcinoma (HCC), Melanoma [1] [3].
Cell Cycle Arrest Inhibition of proliferation by arresting the cell cycle at the G1 phase [1]. Melanoma, Hepatoma [1] [3].
PI3K/Akt/mTOR Inhibition Suppression of phosphorylation in PI3K, Akt, and mTOR proteins; mediated through downregulation of LncRNA D63785 [4]. Nasopharyngeal Carcinoma (NPC) [4].
ROS Generation & Pyroptosis In PDT, AE generates singlet oxygen and ROS, causing oxidative damage. In nanoplatforms (e.g., AE-FeMn/FA), it can catalyze ROS production to induce inflammatory cell death (pyroptosis) [1] [5]. Melanoma (PDT), Hepatocellular Carcinoma (Nanoplatform) [1] [5].
Metastasis Suppression Significant reduction in cell motility and migration as confirmed by wound healing assays [1] [3]. Melanoma, Hepatocellular Carcinoma [1] [3].

Formulation Strategies to Enhance Efficacy

The table below compares advanced delivery systems for AE, which are critical for overcoming its inherent physicochemical limitations.

Table 3: Overview of Advanced Aloe-Emodin Delivery Systems

Delivery System Key Features & Advantages Documented Efficacy

| Liposomal AE [1] [6] | - High encapsulation efficiency (~96%) via copper ion gradient.

  • Reduced cytotoxicity vs. free AE.
  • Enhanced cellular uptake and stability. | - Size: ~140 nm.
  • Doubled cellular uptake in 6h.
  • Increased phototoxicity in melanoma cells (MTT assay). | | Metal-Organic Framework (MOF) AE-FeMn/FA [5] | - Folate-receptor targeting.
  • Controlled release in tumor microenvironment (pH, H₂O₂).
  • Synergistic Fenton-like reaction (Fe/Mn) generates ROS. | - Induces pyroptosis and immunogenic cell death.
  • Enhanced anti-tumor immunity in HCC models. | | General Nanocarriers (Nanoparticles, NLCs, SLNs) [1] | - Improved water solubility and stability.
  • Increased tumor accumulation (EPR effect).
  • Lower hepatotoxicity and nephrotoxicity. | - Improved antitumor effect while lowering adverse effects. |

Troubleshooting and Best Practices

  • High Background in MTT Assay: Ensure the solubilization solution is mixed thoroughly after incubation. Run a blank control with medium and MTT to subtract background absorbance [7].
  • Inconsistent PDT Results: Standardize the light source's power density and ensure even illumination across all wells. Keep AE-containing plates in the dark during incubation to prevent premature activation [1].
  • AE Precipitation in Medium: Prioritize the use of nano-formulations (e.g., liposomal AE) over free AE dissolved in DMSO. When using free AE, prepare stock solutions fresh and confirm no precipitation after dilution in culture medium [1] [7].
  • High Solvent Cytotoxicity: Strictly maintain the final DMSO concentration at or below 0.3125%. Always include a vehicle control with the exact same DMSO concentration as the highest treatment group [7].

Conclusion

Aloe-emodin is a promising natural compound with multifaceted anticancer properties. The reliability of in vitro cytotoxicity data hinges on careful experimental design, including the use of optimized cell densities, appropriate solvent controls, and validated functional assays. Furthermore, employing advanced delivery systems like liposomes is no longer just an enhancement but a necessity for obtaining robust and reproducible results. The protocols and application notes provided herein offer a comprehensive guideline for researchers to systematically evaluate the efficacy and mechanisms of aloe-emodin in various cancer models.

References

molecular docking protocol aloe emodin protein targets

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Protocol for Aloe-Emodin

The following workflow outlines the key steps for performing molecular docking of aloe-emodin with protein targets, integrating common methodologies from recent publications.

G Start Start Docking Study PrepProt Protein Preparation Start->PrepProt PrepLig Ligand (Aloe-Emodin) Preparation Start->PrepLig Docking Molecular Docking Execution PrepProt->Docking PDBRetrieve Retrieve 3D Structure from PDB (e.g., 3V3V, 5OMH) PrepLig->Docking IDRetrieve Retrieve Structure from PubChem (CID: 10207) Analysis Analysis & Validation Docking->Analysis DockParams Software: AutoDock Vina/Schrödinger Docking Mode: Extra Precision (XP) Scoring Function: Vina/OPLS4 End Reporting & Downstream Analysis Analysis->End PoseExam Examine Binding Poses and Interaction Types ProtClean Remove Solvent, Organic/Inorganic Molecules Add Hydrogens, Assign Charges PDBRetrieve->ProtClean GridDef Define Active Site and Grid Box ProtClean->GridDef EnergyMin Energy Minimization (Determine Minimum Energy Conformation) IDRetrieve->EnergyMin PrepOutput Add Hydrogens, Assign Charges, Convert to PDBQT EnergyMin->PrepOutput BindEnergy Calculate Binding Energy (ΔG) (kcal/mol) PoseExam->BindEnergy

Detailed Methodologies for Key Experimental Steps

1. Protein Preparation

  • Source: Retrieve 3D crystal structures of target proteins from the Protein Data Bank (PDB). Examples include JNK1 (PDB ID: 3V3V) and p38alpha (PDB ID: 5OMH) [1].
  • Processing: Use software like PyMol (v2.5.1) to remove solvent molecules, organic ligands, and inorganic ions [2].
  • Optimization: In Schrödinger's Protein Preparation Wizard, add hydrogen atoms, assign partial charges, and fill in missing side chains or loops. The protein should be prepared at a physiological pH of 7.0 ± 0.4 [3] [1].

2. Ligand (Aloe-Emodin) Preparation

  • Source: Obtain the 2D/3D structure (SDF file) of aloe-emodin from the PubChem database (CID: 10207) [2] [3].
  • Energy Minimization: Use ChemBio3D (v14.0.0.117) to perform geometry optimization and determine the minimum energy conformation [2].
  • File Preparation: In AutoDock Tools, add Gasteiger charges, define torsional bonds, and convert the structure to the PDBQT format required for docking [2].

3. Molecular Docking Execution

  • Software: Commonly used programs include AutoDock Vina 1.2.0 and the Schrödinger Software Suite (Maestro) [4] [1].
  • Grid Box Definition: Manually define the grid box (active site) around the key residues of the protein's binding pocket. For instance, a study on the MSRV glycoprotein used a grid box with dimensions 40x40x40 Å [4].
  • Docking Parameters: Use Extra Precision (XP) docking in Schrödinger for more accurate pose prediction and scoring [3]. The number of binding poses to generate per ligand (e.g., 10-20) should be specified.

4. Analysis and Validation

  • Primary Metric: The calculated binding affinity (ΔG) in kcal/mol is the primary scoring metric. A more negative value indicates a more stable binding interaction [3].
  • Interaction Analysis: Use PyMol and LigPlot+ to visualize the binding pose, hydrogen bonds, hydrophobic interactions, and π-π stacking [1].
  • Validation (Optional): Cross-validate docking results by running a redocking experiment. Extract the native co-crystallized ligand and re-dock it to see if the software can reproduce the original binding mode.

Summary of Quantitative Docking Results

The table below summarizes binding affinities from recent studies, demonstrating aloe-emodin's potential to interact with various disease-related targets.

Target Protein Associated Disease/Process Reported Binding Affinity (kcal/mol) Source/Software Cited
TNF Type 2 Diabetes Mellitus [5] -7.75 AutoDock [5]
MSRV Glycoprotein Viral Infection (Aquaculture) [4] -7.6 AutoDock Vina [4]
BAX Hepatocellular Carcinoma, Neurotoxicity [2] [3] -6.91 (Schrödinger, OPLS4) [3] Schrödinger Suite [3]
JNK Wound Healing, MAP Kinase Pathway [1] High docking score Schrödinger Suite [1]
p38 Wound Healing, MAP Kinase Pathway [1] High docking score Schrödinger Suite [1]
CDK1 Hepatocellular Carcinoma [2] Stable binding (Molecular Dynamics) Analysis via Molecular Dynamics [2]
PCNA Hepatocellular Carcinoma [2] Stable binding (Molecular Dynamics) Analysis via Molecular Dynamics [2]
EGFR Hepatocellular Carcinoma, Type 2 Diabetes [6] [5] < -5.0 AutoDock [6] [5]
CASP3 Type 2 Diabetes Mellitus, Neurotoxicity [5] [3] < -5.0 AutoDock, Schrödinger Suite [5] [3]

Enhanced Validation Protocols

For a more robust study, consider these advanced validation techniques used in recent research:

  • Molecular Dynamics (MD) Simulation: After docking, simulate the protein-ligand complex in a solvated environment for ~100 nanoseconds to assess the stability of the binding pose over time. Studies have used this to identify CDK1 and PCNA as the most stable binding targets for aloe-emodin in hepatocellular carcinoma [2] [5].
  • Isothermal Titration Calorimetry (ITC): Use ITC to experimentally measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). One study reported a Kd of 2.803 × 10⁻⁵ M and ΔG of -25.99 kJ/mol for the aloe-emodin-MSRV glycoprotein interaction [4].
  • Circular Dichroism (CD) Spectroscopy: Monitor changes in the secondary structure of the target protein upon aloe-emodin binding, which can confirm functional engagement [4].

Key Considerations for Researchers

  • Software Selection: AutoDock Vina offers a good balance of speed and accuracy and is widely accessible. The Schrödinger Suite provides more advanced forcefields (like OPLS4) and analysis tools but typically requires a commercial license [1] [4].
  • Critical Parameters: The most critical steps for success are careful protein and ligand preparation (correct protonation states, missing residue handling) and a well-defined grid box based on known active site information.
  • Beyond Docking: Treat molecular docking as a hypothesis-generating tool. The predicted interactions and binding affinities should be validated experimentally through functional assays to confirm biological activity.

References

reducing aloe emodin nephrotoxicity side effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Aloe-Emodin in Kidney Injury Research

Q1: Is aloe-emodin considered nephrotoxic in current research? Current preclinical studies do not primarily focus on the nephrotoxicity of aloe-emodin. Instead, recent investigations (2025) highlight its potent renoprotective effects against various forms of kidney injury, including those induced by cisplatin, hyperuricemia, and chronic fibrosis [1] [2] [3]. The described studies administered AE as a protective intervention in mouse and cell models, with the doses and protocols outlined below showing efficacy without reported toxicity within the experimental contexts.

Q2: What are the key signaling pathways targeted by aloe-emodin? Research indicates that AE exerts its protective effects by modulating several critical signaling pathways, depending on the kidney injury model. The table below summarizes the primary mechanisms identified in recent studies.

Kidney Injury Model Primary Pathway Targeted by AE Key Molecular Effects & Downstream Targets
Cisplatin-Induced Acute Kidney Injury [1] [4] Nrf2-mediated ferroptosis regulation Activates Nrf2; upregulates downstream genes (HO-1, NQO1) and GPX4; reduces lipid peroxidation and iron overload.
Chronic Kidney Disease (Fibrosis) [2] [5] [6] PI3K/Akt/GSK3β signaling Directly binds to and inhibits PI3K phosphorylation; reduces expression of α-SMA, vimentin, Collagen I, and Fibronectin.
Hyperuricemia-Induced Renal Injury [3] [7] PPAR and NF-κB signaling Downregulates NF-κB p65/p50; upregulates PPARα and PPARγ; inhibits xanthine oxidase (XOD) and adenosine deaminase (ADA).

Experimental Protocols & Workflows

For researchers aiming to validate or explore these mechanisms, here are summaries of the key experimental models and workflows from the cited literature.

Protocol 1: In Vivo Mouse Model for Cisplatin-Induced AKI [1] [4] This protocol evaluates AE's efficacy against acute kidney injury, with ferroptosis as a key mechanism.

  • Animal Model: Established using cisplatin injection in mice.
  • AE Treatment: Administered after cisplatin induction.
  • Key Assays & Readouts:
    • Renal Function: Serum creatinine and blood urea nitrogen (BUN).
    • Ferroptosis Markers: GPX4 and SLC7A11 protein levels (Western Blot), lipid peroxidation levels.
    • Oxidative Stress: Levels of products like MDA; activities of antioxidant enzymes like SOD.
    • Pathology: H&E staining to assess renal tissue damage.
    • Pathway Analysis: Nrf2 nuclear translocation (immunofluorescence), expression of Nrf2 downstream genes (HO-1, NQO1).

Protocol 2: In Vitro Model for CKD Fibrosis [2] [5] This protocol investigates AE's anti-fibrotic effects through the PI3K/Akt/GSK3β pathway.

  • Cell Model: Human renal tubular epithelial cells (HK-2) stimulated with TGF-β1.
  • AE Treatment: Pre-treatment or co-treatment with AE on TGF-β1-induced cells.
  • Key Assays & Readouts:
    • Fibrosis Markers: Protein expression of α-SMA, vimentin, Collagen I, and Fibronectin (Western Blot, immunofluorescence).
    • Pathway Modulation: Phosphorylation levels of PI3K, Akt, and GSK3β (Western Blot).
    • Binding Validation: Molecular docking simulations and plasmid transfection to alter PI3K sequence for experimental validation of direct binding.
    • Functional Assays: Cell viability assays (e.g., CCK-8) after TGF-β1 induction.

Protocol 3: In Vivo Mouse Model for Hyperuricemia [3] [7] This protocol assesses AE's uric acid-lowering and renal protective effects.

  • Animal Model: Male ICR mice induced with hyperuricemia via oral gavage of potassium oxonate (PO, 1.5 g/kg) and adenine (Ad, 0.1 g/kg) daily for 4 weeks.
  • AE Treatment: Concurrent intragastric administration of AE (e.g., 50 mg/kg and 100 mg/kg) after PO/Ad treatment.
  • Key Assays & Readouts:
    • Uric Acid Metabolism: Serum uric acid levels; liver and serum XOD and ADA activity.
    • Renal Function: Serum creatinine and BUN.
    • Inflammation & Oxidative Stress: Serum and kidney levels of IL-6, IL-1β, TNF-α (ELISA); MDA, SOD, GSH-Px, CAT (kidney homogenates).
    • Transcriptomics: RNA sequencing and RT-qPCR analysis of kidney tissue to identify differentially expressed genes and pathways (PPAR, NF-κB).

Mechanism of Action Visualization

The diagram below illustrates the primary signaling pathways through which aloe-emodin confers renal protection, as identified in the research.

G AE Aloe-Emodin (AE) Nrf2 Activates Nrf2 Pathway AE->Nrf2  For CI-AKI PI3K Inhibits PI3K Phosphorylation AE->PI3K  For CKD PPAR_NFkB Modulates PPAR/NF-κB AE->PPAR_NFkB  For HUA XOD Inhibits XOD/ADA AE->XOD  For HUA CIS Cisplatin-Induced AKI CIS->Nrf2 CKD CKD Fibrosis CKD->PI3K HUA Hyperuricemia (HUA) HUA->PPAR_NFkB HUA->XOD Ferroptosis Inhibits Ferroptosis Nrf2->Ferroptosis Outcome Improved Renal Function & Structure Ferroptosis->Outcome Fibrosis Reduces Fibrosis Markers PI3K->Fibrosis Fibrosis->Outcome Inflammation Reduces Inflammation & OS PPAR_NFkB->Inflammation XOD->Inflammation Inflammation->Outcome

Critical Considerations for Researchers

When designing experiments with aloe-emodin, please consider the following points derived from the current literature:

  • Context is Key: The protective mechanism of AE is highly dependent on the disease context. Ensure your experimental model aligns with the pathway you wish to study (e.g., using a cisplatin model for Nrf2-ferroptosis, not for fibrosis) [1] [2] [3].
  • Dosage is Critical: The efficacy of AE has been demonstrated at specific doses. For example, in the hyperuricemia model, significant effects were observed at 50 and 100 mg/kg in mice [3] [7]. Dose-response studies are essential for your specific model.
  • Combination Therapy Potential: Given its multi-targeted action on pathways like Nrf2 and NF-κB, AE could be investigated as an adjunct therapy to enhance the efficacy or reduce the side effects of existing drugs like cisplatin or RAS inhibitors [1] [8].
  • Human Data Gap: Remember that all the summarized data is from preclinical studies (mice and cell lines). The pharmacokinetics, optimal dosing, and safety profile of AE in humans remain to be established.

References

optimizing aloe emodin extraction temperature time solvent

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Conditions & Optimization

The following table consolidates optimal parameters for aloe emodin extraction from various studies:

Factor Optimal Condition / Range Key Findings & Context
Solvent Ethanol/Water mixtures [1] [2] Ethanol was identified as the best solvent for extracting anthraquinones. Solubility increases significantly with the ethanol mole fraction in water [1].
Temperature 60-80°C [3] Higher temperatures generally improve solubility and extraction yield. However, stability studies show aloin degrades significantly at 50°C and 70°C; stability is better at 4°C and 25°C [4].
Time 45 minutes (Ultrasound) [2] In ultrasonic-assisted extraction, yield increased up to 45 minutes before declining.
Agitation 750-1250 rpm [3] A higher agitation speed improves mass transfer and can enhance extraction yield.
Acid Hydrolysis Prior reflux with 10% HCl for 2 hours [2] This step hydrolyzes glycosylated anthraquinones (like aloin) into their aglycone forms (like this compound), significantly increasing the yield of the target compound [2].
Novel Methods Microwave-Ultrasound combination [5] This synergistic method offers advantages like shorter processing time, higher yield, and reduced solvent use.

Detailed Extraction Protocol

Here is a detailed methodology based on a study that compared conventional and novel extraction techniques for anthraquinones [2]. The workflow below outlines the key steps:

G Start Start: Prepare Aloe vera dried leaf powder AcidHydrolysis Acid Hydrolysis (For aglycone enrichment) Reflux with 10% HCl for 2h Start->AcidHydrolysis Optional Path SolidLiquid Solid-Liquid Extraction • Solvent: Ethanol • Solid:Solvent ratio: 1:20 • Method: Heat reflux at 45 min Start->SolidLiquid Direct Path AcidHydrolysis->SolidLiquid Concentration Concentration Filter liquid extract and dry under vacuum at 50°C SolidLiquid->Concentration Analysis Analysis Reconstitute in methanol for HPLC analysis Concentration->Analysis

Procedure:

  • Sample Preparation: Begin with dried and powdered Aloe vera leaf material.
  • Optional Acid Hydrolysis (for aglycone enrichment): To convert glycosides like aloin into their aglycone forms (e.g., this compound), reflux the powdered sample with 10% HCl for 2 hours. After cooling, filter the mixture, dry the residue at 50°C, and then proceed to the next extraction step. This can lead to a significant increase in measurable this compound [2].
  • Solvent Extraction:
    • Weigh 1.00 g of the prepared sample (either direct powder or the acid-hydrolyzed residue).
    • Add 20 mL of ethanol (solid-to-solvent ratio of 1:20).
    • Perform heat reflux extraction for 45 minutes. This method was found to be superior to maceration, soxhletion, and standalone ultrasonication for the recovery of dihydroxyanthraquinones [2].
  • Sample Concentration:
    • Filter the liquid extract.
    • Dry the filtrate under vacuum at 50°C.
    • Reconstitute the residue in a small volume (e.g., 1.5 mL) of methanol for analysis [6].

Frequently Asked Questions

Q1: Why is my this compound yield low even when using the correct solvent?

  • Glycosidic Forms: The this compound in the plant may primarily be in a glycosylated form (like aloin). Your extraction method might be recovering aloin, but your analytical method is specific to the aglycone (this compound).
    • Solution: Incorporate an acid hydrolysis step (as described in the protocol above) to break the sugar bonds and convert these glycosides into their free aglycones [2].
  • Instability: this compound and related compounds can degrade during processing.
    • Solution: Control temperature carefully. For higher extraction temperatures, keep the exposure time short. Store extracts at low temperatures (e.g., 4°C) and protect them from light [4].

Q2: How can I improve the efficiency and green-credentials of my extraction?

  • Use Combined Techniques: A patent describes a method using microwave pre-treatment followed by ultrasonic extraction. This synergy can enhance yield while reducing processing time and solvent consumption [5].
  • Explore Advanced Systems: For high-purity purification, consider novel methods like recoverable triple-responsive aqueous two-phase systems (ATPS), which are efficient and avoid volatile organic solvents [7].

Q3: How do I verify my extraction results and comply with regulations?

  • Analytical Method: Use a validated LC-DAD-MS method for accurate quantification. A typical method uses a C18 column with a mobile phase of methanol and water (containing 0.1% formic acid) and monitors at 254 nm or uses MS detection [6] [2].
  • Regulatory Compliance: Be aware that in some regions, such as the EU, this compound is a controlled substance in food supplements. Ensure your final product meets the specific regulatory limits (e.g., < 1 mg kg⁻¹) by using a method with an LOQ of at least 0.10 mg/L [6].

References

aloe emodin degradation products identification and control

Author: Smolecule Technical Support Team. Date: February 2026

Aloe Emodin Degradation Profile

The table below summarizes the main forced degradation conditions for this compound and the extent of degradation observed, based on a standardized HPTLC study [1].

Stress Condition Details % this compound Remaining Key Degradants / Notes
Acid Hydrolysis 0.1 N HCl, 2 hours, room temperature 29.22% Highly susceptible; multiple degradant peaks (Rf 0.52, 0.71) [1].
Alkaline Hydrolysis 0.1 N NaOH, 2 hours, room temperature >95% Less susceptible; minor degradation [1].
Oxidative Degradation 6% H₂O₂, 3 hours 61.87% Significant degradation; one major degradant peak (Rf 0.63) [1].
Thermal Degradation Dry heat, 105°C, 8 hours 89.23% Moderate degradation; stable under short-term dry heat [1].
Photolytic Degradation UV 254 nm / Sunlight, 8 hours 85.74% Minimal degradation; relatively photostable [1].
Aqueous Hydrolysis Water, 80°C, 8 hours 36.23% Highly susceptible to hot water [1].

Experimental Protocol: Forced Degradation Study by HPTLC

This detailed methodology allows you to replicate the study and profile the degradation products [1].

  • Instrumentation: Use a Camag HPTLC system or equivalent.
  • Stationary Phase: TLC plates pre-coated with silica gel 60 F₂₅₄.
  • Sample Application: Apply samples as 6.0 mm wide bands using a automated applicator (e.g., Camag Linomat V).
  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid in a ratio of 10:2:1 (v/v/v).
  • Development: Use an ascending development technique in a twin-trough chamber pre-saturated with mobile phase vapor for 30 minutes.
  • Detection & Scanning: After development, scan the plates at 263 nm using a TLC scanner (e.g., Camag TLC Scanner 3).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling this compound? The most critical factor is exposure to acidic conditions, under which this compound degrades rapidly and extensively [1]. Care must also be taken during processing in hot aqueous solutions, as this also leads to significant degradation [1].

Q2: How does this compound relate to barbaloin (aloin A) in Aloe vera? this compound itself is not only a bioactive compound but also a major transformation and degradation product of barbaloin [2]. Barbaloin is unstable, especially at high temperatures and in alkaline conditions, and breaks down to form this compound, among other compounds [2].

Q3: Why is controlling this compound degradation important for product safety? Controlling degradation is crucial for ensuring consistent product quality and therapeutic efficacy. Furthermore, some degradation products or related compounds (like this compound itself at high doses) have been flagged in studies for potential genotoxicity and hepatotoxicity, making stability a key part of safety assessment [2].

This compound Degradation Pathway

The following diagram illustrates the primary degradation pathway of this compound and its precursor relationship with barbaloin, based on the stress studies [1] [2].

G Barbaloin Barbaloin AE This compound Barbaloin->AE Hydrolysis/Heat AcidDegradants Multiple Acidic Degradants AE->AcidDegradants Acid Stress OxidativeDegradant Oxidative Degradant AE->OxidativeDegradant Oxidative Stress

Workflow for Degradation Product Identification

For a comprehensive analysis, you can follow this integrated workflow to identify and characterize degradation products.

G Start Sample Preparation (Forced Degradation) HPTLC HPTLC Analysis Screening & Profiling Start->HPTLC HPLC HPLC/UPLC Separation HPTLC->HPLC MS MS Analysis (UPLC-Q-TOF-MS) Structural Identification HPLC->MS End Data Analysis & Reporting MS->End

Key Troubleshooting Guide

  • Problem: Poor resolution of degradant peaks during HPTLC. Solution: Ensure thorough saturation of the HPTLC chamber with mobile phase vapor (30 minutes minimum) and verify the precise composition of the mobile phase [1].
  • Problem: Low recovery of this compound during analysis. Solution: Check the pH of all solutions. Avoid using any acidic additives or buffers during extraction and analysis unless critical for separation, as low pH is the primary cause of degradation [1].
  • Problem: Inconsistent degradation results. Solution: Strictly control temperature and exposure time during stress studies, particularly for thermal and hydrolytic degradation [1] [2].

References

quality by design QbD aloe emodin method development

Author: Smolecule Technical Support Team. Date: February 2026

QbD Method Development for Aloe-emodin Analysis

The Quality by Design (QbD) approach is a systematic method for developing analytical procedures that begins with predefined objectives. For Aloe-emodin, this involves creating a precise, specific, and stability-inducing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method [1].

The core workflow of Analytical QbD can be visualized as a systematic process from defining objectives to establishing a controllable method:

QbDWorkflow Start Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) Start->CQA Risk Risk Assessment: Identify Critical Method Parameters CQA->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Establish Method Operable Design Region (MODR) DoE->MODR Control Implement Analytical Procedure with Controls MODR->Control

Detailed Experimental Protocol

You can develop a robust method by following this protocol, which is adapted from recent studies on Aloe-emodin [2] [1].

1. Define the Analytical Target Profile (ATP) The ATP is a predefined objective that spells out the method's purpose. For Aloe-emodin quantification, the ATP is to have a precise, specific, and stability-indicating RP-HPLC method for analysis in bulk substances, herbal extracts, and pharmaceutical formulations [1].

2. Identify Critical Quality Attributes (CQAs) CQAs are the method performance characteristics critical for ensuring the ATP is met. The key CQAs for this HPLC method are:

  • Retention Time (Rt): A key indicator of method performance and compound separation [1].
  • Tailing Factor (Tf): Should be as close to 1 as possible, indicating a symmetric peak [2] [1].
  • Theoretical Plates (NTP): A measure of column efficiency; higher values indicate better efficiency [1].

3. Risk Assessment & Design of Experiments (DoE) A Box-Behnken Design (BBD) is highly effective for optimizing the method with a minimal number of experimental runs [2] [1]. It helps model the relationship between critical method parameters (CMPs) and the CQAs.

The following table summarizes the critical parameters to manage and their optimized conditions based on published studies:

Critical Method Parameter (CMP) Risk Optimized Condition Rationale & Impact
Mobile Phase Composition High Methanol: 0.1% Orthophosphoric Acid in Water (70:30, v/v) [2] Organic modifier ratio critically impacts retention time (Rt), peak shape, and separation. A buffer (orthophosphoric acid) improves peak shape by suppressing analyte ionization [2].
Mobile Phase pH High pH 3.5 [2] pH significantly affects the ionization state of Aloe-emodin, thereby influencing its retention on the C18 column. A low pH is often used for acidic/basic compounds to ensure consistent retention [2].
Flow Rate Medium 1.0 mL/min [2] Affects backpressure, retention time, and efficiency. A standard flow rate of 1 mL/min provides a good balance between analysis time and column performance [2] [1].
Column Temperature Medium To be optimized via DoE (e.g., 25-45°C) [1] Temperature can influence viscosity, backpressure, and retention. It is often included as a factor in DoE optimization to enhance method robustness [1].
Detection Wavelength Low 256 nm [2] This is the maximum absorbance wavelength for Aloe-emodin, ensuring high sensitivity and a low signal-to-noise ratio [2].
Column Type Fixed C18 Column (e.g., 250mm x 4.6mm, 5µm) [2] A C18 column is the standard workhorse for reversed-phase chromatography and is suitable for non-polar to medium-polarity compounds like Aloe-emodin [2].

4. Establish the Method Operable Design Region (MODR) The MODR is the multidimensional combination of CMPs where the method performs as defined in the ATP. An overlay plot from your DoE software (like Design-Expert) will visually represent this region, allowing you to choose a robust set of conditions where all CQAs are met [1] [3].

5. Method Validation Once the MODR is set and the method is optimized, validate it according to ICH Q2(R1) guidelines. The typical validation parameters and expected results for a well-developed Aloe-emodin method are [2] [1]:

Validation Parameter Result / Target
Linearity Range 10 - 50 µg/mL [2]
Correlation Coefficient (R²) > 0.998 [1]
Limit of Detection (LOD) ~0.026 µg/mL [1]
Limit of Quantification (LOQ) ~0.079 µg/mL [1]
Precision (% RSD) Within acceptable ICH limits (<2%) [2] [1]
Accuracy (% Recovery) Within acceptable ICH limits (98-102%) [2] [1]

Troubleshooting Guide & FAQs

Q1: The Aloe-emodin peak is tailing significantly. What could be the cause?

  • Cause A: Silanol interactions with the analyte on the stationary phase.
    • Solution: Use a mobile phase with a low pH (e.g., 0.1% orthophosphoric acid at pH 3.5) to suppress ionization of residual silanol groups and the analyte [2]. Ensure the mobile phase is fresh and properly prepared.
  • Cause B: Column degradation or voiding.
    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.

Q2: The retention time of Aloe-emodin is inconsistent between runs.

  • Cause A: Inadequate equilibration of the column with the mobile phase.
    • Solution: Ensure sufficient equilibration time (typically 10-15 column volumes) before starting a sequence. Use a consistent flow rate and mobile phase composition [1].
  • Cause B: Fluctuations in column temperature or mobile phase pH.
    • Solution: Use a column heater to maintain a constant temperature. Consistently prepare the mobile phase buffer and check its pH [1].

Q3: The method fails to separate Aloe-emodin from other compounds in a complex herbal extract.

  • Cause: The current chromatographic conditions do not offer sufficient selectivity.
    • Solution: Re-visit the DoE and MODR. Fine-tune the gradient or isocratic composition of the mobile phase (e.g., adjusting the methanol/water ratio). A BBD can efficiently help find the optimal conditions for separation from co-eluting compounds [2] [1].

Q4: The peak area response is not linear across the calibration range.

  • Cause A: Overloading the detector at high concentrations.
    • Solution: Dilute samples to fall within the validated linear range of 10-50 µg/mL [2].
  • Cause B: Contamination of the sample or mobile phase.
    • Solution: Prepare fresh mobile phase and standards. Ensure all glassware and filters are clean.

References

validating aloe emodin HPTLC quantification method

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for aloe-emodin? A validated method for the simultaneous estimation of aloe-emodin and emodin uses the following conditions [1]:

Parameter Specification
Stationary Phase TLC plates pre-coated with silica gel 60 F₂₅₄
Mobile Phase Toluene : Ethyl Acetate : Formic acid (10:2:1 v/v/v)
Development Distance 80 mm
Detection Wavelength 263 nm (iso-absorptive point)
Retention Factor (Rf) Aloe-emodin: 0.37 ± 0.03; Emodin: 0.55 ± 0.03

Q2: How do I validate the method as per ICH guidelines? Method validation ensures your analytical procedure is suitable for its intended use. The table below summarizes the key parameters and their acceptance criteria, based on methods for aloe-emodin and similar compounds [1] [2].

Validation Parameter Details & Acceptance Criteria
Linearity Range 300–800 ng/spot [1]. A separate study used 800–4000 ng/spot [2]. The calibration plot should have a regression coefficient (r²) ≥ 0.999 [1].

| Precision (% RSD) | Intra-day (Repeatability): ≤ 1.97% [2]. Inter-day (Intermediate Precision): ≤ 1.94% [2]. System precision should have % RSD ≤ 1.0% for 6 replicates [1]. | | Accuracy (% Recovery) | Recovery should be between 98–102%. Reported % RSD for accuracy ranges from 0.58–1.77 [2]. | | Robustness | The method should withstand small, deliberate changes (e.g., mobile phase composition ±0.2, saturation time ±5 min). Results should remain within specified limits [1]. | | Limit of Detection (LOD) & Quantification (LOQ) | LOD and LOQ are calculated as k*SD/Slope, where k=3.3 for LOD and 10 for LOQ. SD is the standard deviation of the response [1]. |

Q3: What are common troubleshooting issues in HPTLC? Here are some common problems and their potential solutions:

Issue Potential Causes Suggested Solutions

| Tailing or Diffuse Spots | - Overloading of sample.

  • Inappropriate mobile phase pH (if applicable).
  • Chamber saturation issues. | - Dilute the sample application [3].
  • Ensure proper chamber saturation time (e.g., 30 min [1]). | | Poor Resolution | - Mobile phase not optimal for the compounds.
  • Migration distance too short. | - Adjust the mobile phase ratios slightly (robustness testing can guide this) [1].
  • Optimize the development distance. | | Irreproducible Rf Values | - Inconsistent chamber saturation.
  • Variations in temperature or humidity.
  • Improper drying of the plate. | - Standardize saturation time and condition [1].
  • Perform chromatography in a controlled environment.
  • Dry plates thoroughly post-development (e.g., in an oven at 60°C for 5 min [3]). |

Aloe-Emodin HPTLC Validation Workflow

The following diagram outlines the key stages in developing and validating an HPTLC method for aloe-emodin, from initial setup to final application.

start Start Method Development a Sample Preparation • Extract with methanol • Filter and concentrate start->a b Chromatographic Separation • Apply to silica gel F254 plate • Develop in saturated chamber a->b c Detection & Densitometry • Dry plate • Scan at 263 nm b->c d Method Validation (Perform ICH Tests) c->d e Apply to Real Samples • Herbal extracts • Commercial formulations d->e v1 Linearity (Check r² ≥ 0.999) d->v1 v2 Precision (Intra- & Inter-day) d->v2 v3 Accuracy (Recovery %) d->v3 v4 Robustness (Parameter variations) d->v4 v5 LOD & LOQ (Sensitivity) d->v5 end Validated Method e->end

Key Experimental Protocols

  • Sample Preparation for Plant Material: Accurately weigh 10 g of powdered plant material (e.g., Aloe barbadensis). Extract with 100 mL of methanol using a magnetic stirrer for 48 hours or with chloroform in a soxhlet apparatus for complete exhaustion. Filter the extract and concentrate it using a rotary evaporator at 40°C. Dissolve the dried extract in methanol to prepare a stock solution of 1 mg/mL [1].
  • Accuracy (Recovery) Testing: Weigh a known amount of the sample and analyze it to determine the initial analyte content. Then, spike the same sample with additional standard solution at three different concentration levels (e.g., 80%, 100%, and 120% of the known amount). Analyze each spiked sample in triplicate. Calculate the percentage recovery of the analyte at each level [1].

References

optimizing aloe emodin encapsulation efficiency NLCs

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing AE-loaded NLCs: A Quick Reference

The table below summarizes the key factors identified for optimizing NLC formulations, based on a Box-Behnken Design (BBD) model. The factors significantly influencing Encapsulation Efficiency (EE%) and Drug Loading (DL%) are listed for your reference [1].

Factor Variable Name Impact on EE% Impact on DL% Optimized Value [1]
Lipid:Drug Ratio A Significant positive effect [1] Significant negative effect [1] 34.72 : 1
Solid Lipid:Liquid Lipid Ratio B Not a significant main effect [1] Not a significant main effect [1] 4 : 1
Surfactant Concentration (% w/v) C Significant negative effect [1] Not a significant main effect [1] 1%

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in AE-loaded NLC development.

  • Q1: How can I improve low Encapsulation Efficiency (EE%)?

    • Problem: AE is not being fully incorporated into the lipid matrix.
    • Solution: Increase the Lipid-to-Drug Ratio. This provides more space within the lipid matrix to accommodate AE molecules [1]. Ensure your surfactant concentration is not too high, as this can negatively impact EE% [1].
  • Q2: Why is my Drug Loading (DL%) lower than expected?

    • Problem: The final formulation has a low percentage of active drug by weight.
    • Solution: While a higher lipid content improves EE%, it dilutes the overall drug concentration, reducing DL%. You must find a balance between EE% and DL% using a statistical optimization method like BBD [1].
  • Q3: How do I achieve a stable and uniform nanoparticle dispersion?

    • Problem: The NLC suspension aggregates or has a broad size distribution (high PDI).
    • Solution: Use the melt emulsification ultrasonication technique with optimized parameters [2]. A surfactant concentration of 1% and a solid-to-liquid lipid ratio of 4:1 can yield a particle size of ~53 nm and a PDI of ~0.27, indicating good uniformity [1].

Experimental Protocol: Formulation & Optimization

This section provides a detailed methodology for preparing and optimizing AE-loaded NLCs, synthesized from the search results.

Preparation of AE-loaded NLCs (Melt Emulsification-Ultrasonication) [2]

G NLC Preparation Workflow start Start Preparation lipid_phase Prepare Lipid Phase - Weigh Aloe-Emodin, Solid Lipid (e.g., Stearic Acid), and Liquid Lipid (e.g., Oleic Acid) - Heat mixture to 80°C in water bath until melted start->lipid_phase primary_emul Form Primary Emulsion Slowly add aqueous phase to lipid phase with magnetic stirring (e.g., 750 rpm) at 80°C lipid_phase->primary_emul aqueous_phase Prepare Aqueous Phase - Dissolve Surfactants (e.g., Tween 80, Poloxamer 188) and Co-surfactants in distilled water - Heat to 80°C aqueous_phase->primary_emul sonication Probe Sonication Sonicate the hot primary emulsion (e.g., 70% amplitude, pulse cycle) for 15 minutes primary_emul->sonication cooling Cool to Room Temperature Place in ice bath with stirring to form solid NLC dispersion sonication->cooling end NLC Dispersion Ready for further characterization cooling->end

Optimization using Box-Behnken Design (BBD) [1]

To systematically optimize the formulation, a BBD with three factors (Lipid:Drug Ratio, Solid Lipid:Liquid Lipid Ratio, and Surfactant Concentration) and two responses (EE% and DL%) is highly effective.

  • Experimental Design: Create a BBD with at least 17 experimental runs [1].
  • Statistical Analysis & Model Building: Analyze the results to generate predictive mathematical models. For example [1]:
    • EE% Model: Y1 = 85.49 + 1.83A + 0.099B - 1.67C - 2.54A² - 1.71B² + 2.30C²
    • DL% Model: Y2 = 2.79 - 0.74A - 0.21C
  • Validation: Prepare the NLCs using the software-generated optimized parameters and verify that the experimental EE% and DL% values match the predictions.

Key Technical Considerations

  • Characterization is Critical: After preparation, you must characterize your NLCs. Key parameters include particle size, Polydispersity Index (PDI), Zeta Potential, and Entrapment Efficiency [1] [2]. A particle size below 200 nm, a low PDI (<0.3), and a zeta potential around ±30 mV are indicative of a stable, uniform suspension suitable for drug delivery [1].
  • AE-Specific Properties: While the provided protocols are general for lipid carriers, Aloe-Emodin's inherent low aqueous solubility and poor oral bioavailability [3] are the primary drivers for using NLCs. The imperfect lipid matrix of NLCs is specifically designed to accommodate such poorly soluble drugs and enhance their bioavailability.
  • Targeting and Modification: For targeted therapy, consider surface modification. For instance, Hyaluronic Acid (HA) can be electrostatically adsorbed onto pre-formed NLCs to create a CD44-receptor targeted system for cancers like NSCLC [1].

References

aloe emodin vs doxorubicin anticancer efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Clinical Status

Feature Aloe-emodin Doxorubicin
Compound Type Natural anthraquinone (from aloe, rhubarb) [1] [2] Anthracycline antibiotic [3]
Primary Mechanism Multi-targeted: cell cycle arrest (S-phase), ROS generation, apoptosis, DNA damage [4] [5] [2] DNA intercalation, topoisomerase II inhibition [3]
Research Stage Preclinical (in vitro & in vivo) [4] [5] [2] Approved drug; clinical standard of care for many cancers [3] [6]
Key Advantage Potential for lower systemic toxicity, overcomes multidrug resistance [7] [8] [2] Proven, potent broad-spectrum efficacy [3]
Key Limitation Lack of clinical data, pleiotropic mechanisms not fully elucidated [2] Severe side effects, notably dose-dependent cardiotoxicity [3] [7] [6]

Efficacy and Cytotoxicity Data

The table below summarizes experimental activity data from preclinical studies. Note that IC₅₀ values for aloe-emodin are in the micromolar (µM) range, while doxorubicin's are in the nanomolar (nM) range, indicating a significant difference in potency.

Cancer Type Aloe-emodin (IC₅₀) Doxorubicin (IC₅₀) Key Findings & Mechanisms
Broad Panel (Leukemia) 9.9 - 33.8 µM (in drug-sensitive and resistant lines) [4] [5] Data from specific studies not provided in results. Aloe-emodin induces S-phase arrest, ROS, and DNA damage [4] [5].
Breast Cancer ~90-110 µM (MCF-7, MDA-MB-231) [8] Data from specific studies not provided in results. Emodin (an isomer) sensitizes cells to doxorubicin by inhibiting AKT1-mediated DNA repair [8].
Hepatocellular Carcinoma (HCC) Inhibits proliferation and migration in vitro [1] Data from specific studies not provided in results. Aloe-emodin promotes apoptosis via p53 signaling and targets CDK1/PCNA [1].
Fibrosarcoma (Mouse Model) Not tested in search results. Free Dox: Little to no activity; PLD/PLAD: Inhibited tumor growth, prolonged survival [3]. Liposomal doxorubicin (PLD) showed efficacy where free doxorubicin failed [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Cytotoxicity and Mechanism of Aloe-emodin

This protocol is based on studies in leukemia and solid tumor cell lines [4] [5].

  • Cell Lines & Culture: Human cancer cell lines (e.g., CCRF-CEM leukemia, HepG2 hepatoma). Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 50 µg/ml streptomycin at 37°C in a 5% CO₂ atmosphere [4] [5] [8].
  • Treatment: Cells are treated with a range of aloe-emodin concentrations (e.g., 0-500 µM) for 24-72 hours. Aloe-emodin is typically dissolved in DMSO, with a final DMSO concentration not exceeding 0.1% (v/v).
  • Viability Assay: Cell viability is measured using resazurin reduction assays or CCK-8 assays. The IC₅₀ value is calculated from the dose-response curve [4] [5] [8].
  • Mechanism Analysis:
    • Cell Cycle: Flow cytometry analysis of DNA content after propidium iodide staining.
    • Apoptosis: Flow cytometry using Annexin V/PI staining or AO/EB staining.
    • ROS Generation: Flow cytometry or fluorescence microscopy using DCFH-DA probe.
    • DNA Damage: Comet assay (single-cell gel electrophoresis) or immunofluorescence for γH2AX [4] [5] [8].
Protocol 2: In Vivo Efficacy of Liposomal Doxorubicin Formulations

This protocol is based on a study in a mouse fibrosarcoma model [3].

  • Animal Model: Balb/c mice with subcutaneously implanted WEHI-164 fibrosarcoma cells.
  • Formulations & Dosing:
    • Free Doxorubicin (F-Dox): Conventional solution.
    • Pegylated Liposomal Doxorubicin (PLD): Commercially available (e.g., Doxil).
    • PLAD: Pegylated liposomes co-encapsulating alendronate and doxorubicin.
    • Treatments are administered intravenously.
  • Efficacy Endpoints:
    • Tumor Growth: Tumor volume is measured regularly with calipers.
    • Survival: Overall survival time is tracked.
  • Immunologic Milieu Analysis: Tumors are harvested and analyzed by flow cytometry to characterize infiltrating immune cells (TAMs, MDSCs, T cells, NK cells) [3].

Mechanisms of Action and Signaling

The diagrams below illustrate the core mechanisms of action for each compound, highlighting doxorubicin's primary DNA-targeting mechanism versus aloe-emodin's multi-targeted approach.

G clusterDoxDis Limitations Dox Doxorubicin DNAIntercalation DNA Intercalation Dox->DNAIntercalation TopoII Inhibits Topoisomerase II Dox->TopoII Cardio Dose-Limiting Cardiotoxicity Dox->Cardio Resistance Drug Resistance Dox->Resistance DSBs DNA Double-Strand Breaks DNAIntercalation->DSBs TopoII->DSBs Apoptosis Apoptosis & Cell Death DSBs->Apoptosis

Research Implications and Future Directions

The evidence suggests several promising research directions:

  • Combination Therapy: Aloe-emodin shows potential as an adjuvant. Research indicates it can alleviate doxorubicin-induced cardiotoxicity by inhibiting ferroptosis [7] and reverse chemoresistance in breast cancer cells by suppressing AKT1-mediated DNA repair pathways [8].
  • Formulation Strategies: Liposomal encapsulation and combination with agents like alendronate (PLAD) enhance doxorubicin's tumor delivery and modify the tumor microenvironment, improving efficacy and overcoming treatment resistance [3].
  • Focus on Specific Cancers: Further investigation into aloe-emodin's activity against specific cancer types, particularly those with limited treatment options or where its multi-targeted mechanism could be advantageous, is warranted.

References

aloe emodin vs standard drugs neuroprotective effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Experimental Data

The efficacy of aloe-emodin is supported by quantitative data from animal studies. The table below summarizes key findings on dosages, models, and outcomes.

Study Focus Animal Model / Dose Key Quantitative Results & Efficacy
Alzheimer's Disease [1] APP/PS1 transgenic mice; 25, 50, 100 mg/kg (oral, 28 days) Improved performance in Morris water maze and Y-maze tests; reduced hippocampal neuron damage; enhanced expression of mitophagy proteins (PINK1, Parkin, LC3II).
Post-Stroke Depression [2] Rats (MCAO + CUMS); specific dose not stated Improved sucrose preference and open field test activity; reduced cerebral infarct size and brain water content; increased BDNF and NTF3 levels.
Huntington's Disease [3] R6/1 transgenic mice; orally administered from 10-20 weeks of age Improved motor coordination in the rotarod test; attenuated visual recognition impairment; downregulated mutant huntingtin protein and pro-apoptotic signals in the brain.
Cerebral Ischemia (Emodin) [4] Rats (MCAO); 10, 20, 40 mg/kg (intraperitoneal) Reduced neurological deficit scores and cerebral infarct volume; suppressed levels of NLRP3, Cleaved Caspase-1, GSDMD; lowered IL-1β and IL-18.

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the standard methodologies used in the key studies.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury (MCAO)

This protocol is commonly used for stroke and post-stroke depression research [4] [2].

  • Animals: Adult male Sprague-Dawley (SD) rats.
  • Anesthesia: Rats are anesthetized with pentobarbital sodium (40 mg/kg, intraperitoneal).
  • Procedure: A midline neck incision is made to expose the common, external, and internal carotid arteries. A monofilament nylon suture is inserted into the internal carotid artery and advanced until it blocks the middle cerebral artery (MCA), causing ischemia.
  • Reperfusion: After a set period (e.g., 2 hours), the suture is withdrawn to restore blood flow.
  • Drug Administration: The test compound (e.g., aloe-emodin/emodin) is often administered intraperitoneally 30 minutes before inducing ischemia.
  • Outcome Assessment: At 24 hours post-reperfusion, neurological deficits are scored, infarct volume is measured via TTC staining, and brain tissue is collected for molecular and histopathological analysis.
In Vitro Model of Parkinson's Disease (iPSC-derived neurons)

This protocol, used for standard drug testing, is relevant for understanding modern neuroprotective drug screening [5].

  • Cell Culture: Utilization of wild-type human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.
  • Toxin Treatment: Cells are treated with MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that inhibits mitochondrial complex I, to model Parkinson's disease pathology.
  • Drug Screening: Multiple drugs or combinations are applied to the model.
  • Endpoint Metrics: Key outcomes measured include neurite length, number of branch points, number of live neurons, and levels of specific markers like the neurofilament heavy chain.

Signaling Pathways and Workflows

The proposed mechanisms of aloe-emodin in Alzheimer's and Huntington's disease can be visualized through its action on specific signaling pathways.

cluster_AE Aloe-Emodin Intervention cluster_AD Alzheimer's Disease Pathway cluster_HD Huntington's Disease Pathway AE Aloe-Emodin (AE) AMPK AMPK Activation AE->AMPK Activates Inhibition AE Inhibits AE->Inhibition PGC PGC-1α ↑ AMPK->PGC SIRT3 SIRT3 ↑ (Mitochondria) PGC->SIRT3 Mitophagy Enhanced Mitophagy SIRT3->Mitophagy Outcome_AD Outcome: Reduced neuronal damage Improved cognitive function Mitophagy->Outcome_AD mHTT Mutant Huntingtin (mHTT) CaMKII p-CaMKII ↑ mHTT->CaMKII TGF TGF-β1 ↑ CaMKII->TGF Apoptosis Neuronal Apoptosis TGF->Apoptosis Outcome_HD Outcome: Motor/cognitive dysfunction Apoptosis->Outcome_HD Inhibition->CaMKII Downregulates Inhibition->TGF Downregulates

Research Implications and Future Directions

The evidence suggests aloe-emodin is a promising multi-target neuroprotective agent, but several challenges remain for its clinical translation:

  • Overcoming Bioavailability: A key strategy is the development of aloe-emodin nanoparticles (AENP), which have been shown to significantly enhance bioavailability and efficacy in a cerebral stroke model compared to standard AE [6].
  • Combination Therapy Approach: Research on Parkinson's disease highlights a modern trend toward combination therapies targeting multiple pathways simultaneously (e.g., alpha-synuclein clearance, mitochondrial dysfunction, neuroinflammation) [5]. Aloe-emodin's multi-target profile could make it a valuable component in such strategies.

References

Quantitative Data Summary of Aloe-emodin's Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the inhibitory effects of Aloe-emodin on the PI3K/AKT pathway across various disease models, as reported in recent preclinical studies.

Table 1: In Vitro Effects of Aloe-emodin

Cell Line / Model Indication Key Findings on PI3K/AKT/mTOR Experimental Assays Citation
CNE1, C666-1 Nasopharyngeal Carcinoma Suppressed lncRNA D63785; Reduced phosphorylation of PI3K, AKT, mTOR qRT-PCR, Western Blot, CCK-8, EdU, Wound-healing [1]
HK-2 (TGF-β1 induced) Renal Fibrosis Inhibited phosphorylation of PI3K, AKT, GSK3β; Reduced fibrotic markers (α-SMA, Collagen I) Western Blot, Immunofluorescence, Molecular Docking, siRNA [2]
SH-SY5Y (OGD/R model) Ischemic Stroke Increased protein levels of PI3K, AKT, mTOR; Neuroprotective effects Western Blot, LC/MS, Pharmacological inhibition (MK-2206) [3]

Table 2: In Vivo Effects of Aloe-emodin

Animal Model Indication Dosage Key Findings on PI3K/AKT Pathway & Efficacy Citation
Mouse Xenograft Nasopharyngeal Carcinoma Not Specified Attenuated tumor growth; Downregulated lncRNA D63785; Dephosphorylation of PI3K/AKT/mTOR [1]
Adenine-induced mice Renal Fibrosis (CKD) 10 & 20 mg/kg/day Slowed renal function decline; Inhibited PI3K/AKT/GSK3β pathway; Reduced fibrosis [2]
MCAO/R Rats Ischemic Stroke Not Specified Improved infarct size & behavior; Increased PI3K, AKT, mTOR levels in brain tissue [3]

Detailed Experimental Protocols

For researchers looking to validate these findings, here are the core methodologies employed in the cited studies.

  • Cell Culture and Treatment: NPC cell lines (CNE1, C666-1) were cultured in RPMI 1640 medium, while renal tubular epithelial cells (HK-2) were maintained in their appropriate medium, all supplemented with 10% FBS [1] [2]. Aloe-emodin was typically dissolved in DMSO, and a common working concentration used in the nasopharyngeal carcinoma study was 20 µM for 48 hours [1].
  • Gene Silencing (siRNA): To establish a causal relationship, studies used siRNA to knock down specific targets. For instance, one study used siRNA against lncRNA D63785, while another used PI3K siRNA. Transfection was often performed using Lipofectamine 3000 in Opti-MEM medium [1] [2].
  • Viability and Proliferation Assays: The CCK-8 assay was used to measure cell viability. Proliferation was further assessed with the EdU (5-ethynyl-2'-deoxyuridine) assay, which labels newly synthesized DNA [1].
  • Migration Assay: The wound-healing assay was used to evaluate cell migratory capability [1].
  • Gene Expression Analysis (qRT-PCR): Total RNA was extracted with TRIzol. After determining concentration and purity, cDNA was synthesized and quantitative PCR (qPCR) was performed using SYBR Green Master Mix. Gene expression was calculated using the 2−ΔΔCT method, with GAPDH as the internal control [1].
  • Protein Expression and Phosphorylation Analysis (Western Blot): Total protein was extracted using RIPA lysis buffer. After concentration measurement via BCA assay, proteins were separated by SDS-PAGE, transferred to PVDF membranes, and incubated with specific primary antibodies (e.g., p-AKT, AKT, p-PI3K, PI3K) and HRP-conjugated secondary antibodies. Protein bands were visualized using ECL substrate [1] [2] [3].
  • Mechanism of Action Validation:
    • Molecular Docking: The interaction between AE and the PI3K protein (PDB ID: 5DXT) was predicted using the CB-DOCK2 online server and visualized with PyMOL [2].
    • Pathway Agonist Use: The study on renal fibrosis used the PI3K agonist 740Y-P to confirm that AE's effects were specifically mediated through PI3K inhibition [2].
    • Pharmacological Inhibition: The study on stroke used the AKT-specific inhibitor MK-2206 2HCl to block the protective effect of AE, confirming the pathway's involvement [3].

PI3K/AKT Pathway and Aloe-emodin Mechanism

The diagram below illustrates the PI3K/AKT signaling pathway and the reported mechanisms by which Aloe-emodin inhibits it.

G GF Growth Factors/Receptors PI3K_Inactive PI3K (Inactive) GF->PI3K_Inactive Activation PI3K_Active PI3K (Active) PI3K_Inactive->PI3K_Active PIP2 PIP2 PI3K_Active->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 De-phosphorylation AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruitment & Activation AKT_Active AKT (Active) AKT_Inactive->AKT_Active Recruitment & Activation mTOR mTOR AKT_Active->mTOR Activates FOXO FOXO Transcription (Cell Cycle Arrest) AKT_Active->FOXO  Inhibits Apoptosis Apoptosis AKT_Active->Apoptosis Suppresses ProSurvival Cell Survival, Proliferation, Migration mTOR->ProSurvival LncRNA lncRNA D63785 (Oncogenic) LncRNA->PI3K_Active Promotes LncRNA->PI3K_Active PTEN PTEN (Tumor Suppressor) PTEN->PIP3 De-phosphorylation PTEN->PIP3 AE Aloe-emodin (AE) AE->PI3K_Active Direct Binding & Inhibits AE->PI3K_Active AE->LncRNA Suppresses AE->LncRNA

The diagram shows that Aloe-emodin employs a multi-faceted mechanism to inhibit the PI3K/AKT pathway. Research indicates it can directly bind to the PI3K protein, inhibiting its activation [2]. Furthermore, in nasopharyngeal carcinoma, AE was found to suppress the expression of the oncogenic lncRNA D63785, which itself promotes PI3K pathway activity [1]. This dual action leads to the downstream effects of promoting apoptosis and inhibiting cell proliferation and migration.

Interpretation and Research Considerations

For the research and drug development community, the following points are crucial when evaluating Aloe-emodin as a PI3K/AKT inhibitor:

  • Multi-Target Potential: Unlike many synthetic inhibitors that target a single node, AE appears to have a polypharmacological profile, targeting both PI3K directly and upstream regulators like lncRNAs [1] [2]. This could be advantageous in overcoming resistance but complicates mechanistic studies.
  • Context-Dependent Activity: The effect of AE on the PI3K pathway is not uniform. It inhibits the pathway in cancer and fibrosis models, but appears to have a neuroprotective effect in an ischemic stroke model, which was associated with an increase in PI3K/AKT/mTOR proteins [3]. This highlights that the biological context is critical for interpreting results.
  • Comparison to Synthetic Inhibitors: Synthetic PI3K inhibitors are a mature drug class. A key differentiator for AE is its natural origin and potential for a different toxicity profile. However, it also faces significant challenges, including the need to clearly define its primary target(s) and its relatively low bioavailability, which is a known issue for many natural compounds [4] [5].
  • Key Experiments for Validation: To robustly validate AE's activity, your experimental workflow should include:
    • Dose-dependent Western Blot analysis of p-AKT and p-PI3K.
    • Functional rescue experiments using a PI3K pathway agonist (e.g., 740Y-P).
    • Direct binding studies like molecular docking and cellular thermal shift assays (CETSA).
    • Phenotypic assays (CCK-8, EdU, wound-healing) to link pathway inhibition to functional outcomes.

References

comparative antioxidant activity aloe emodin vs ascorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant & Biological Activity

The following table summarizes key experimental data for aloe-emodin and ascorbic acid from various studies. Please note that differing experimental conditions mean these values are for reference and not for direct numerical comparison.

Property Aloe-Emodin Ascorbic Acid (Vitamin C)
General Antioxidant Activity Exhibits radical scavenging activity but can also act as a pro-oxidant under specific conditions (e.g., photosensitization) [1] [2] [3]. A well-known antioxidant that can become a pro-oxidant at high concentrations, accelerating lipid peroxidation [4].
DPPH Scavenging (IC₅₀) Not quantitatively specified in the searched studies, but confirmed to have antiradical activity [3]. Used as a benchmark in studies. Plant extracts with a ProAntidex (a ratio balancing pro-oxidant and antioxidant activity) far lower than Vitamin C are considered potential superior nutraceuticals [4].
Pro-Oxidant Activity High efficiency as a photosensitizer. Generates reactive oxygen species (ROS) like singlet oxygen upon light exposure, leading to targeted cell death (e.g., in cancer cells) [1] [2]. Pro-oxidant activity is linked to its reducing power. It can reduce Fe³⁺ to Fe²⁺, which drives the Fenton reaction to produce harmful hydroxyl radicals [4].

| Key Mechanisms | • Type I/II Photosensitization: Generates radical species and singlet oxygen [1]. • DNA Intercalation: Binds to DNA, inducing structural damage upon light exposure [1]. | • Electron Donation: Directly scavenges free radicals [5]. • Reducing Agent: Can reduce metal ions, potentially leading to pro-oxidant effects [4] [6]. | | Cellular Uptake | Demonstrated ability to permeate HT-29 human colon adenocarcinoma cells (~20% uptake) [3]. | Not directly measured in the searched studies, but its oxidation and degradation pathways by hydrogen peroxide have been characterized [7]. | | Therapeutic Application Focus | Primarily investigated for use in Photodynamic Therapy (PDT) against cancers like melanoma, leveraging its pro-oxidant, photosensitizing effect [1] [2]. | Used as a standard antioxidant. Its role can be complex, as it can also be utilized by pathogens like Pseudomonas aeruginosa to neutralize the host's immune attack [6]. |

Detailed Experimental Contexts

To properly interpret the data above, understanding the experimental methodologies is crucial.

Methods for Assessing Aloe-Emodin
  • DPPH Radical Scavenging Assay: This is a common spectrophotometric method to measure antioxidant activity. The degree of color change (from purple to yellow) when a compound donates a hydrogen atom to the stable DPPH radical indicates its free-radical scavenging capacity [5] [3]. Aloe-emodin has been confirmed to possess this activity [3].
  • Photosensitizer Performance (for Pro-Oxidant Activity): Studies use advanced computational chemistry (Density Functional Theory) to model aloe-emodin's photophysical properties [1]. Experimentally, its efficacy is tested in Photodynamic Therapy (PDT) workflows:
    • Liposome Encapsulation: To improve solubility and delivery, aloe-emodin is loaded into liposomes [2].
    • Cell Treatment & Irradiation: Melanoma cells are incubated with the compound and then irradiated with blue light [2].
    • Efficacy Metrics: Cell death is measured via MTT assay, ROS generation is visualized with confocal microscopy and flow cytometry, and apoptosis is confirmed through protein and gene expression analysis [2].

The workflow for evaluating aloe-emodin in anticancer photodynamic therapy can be summarized as follows:

G start Start: Aloe-Emodin Evaluation e1 Liposome Encapsulation start->e1 e2 Cellular Uptake Analysis (e.g., Flow Cytometry) e1->e2 e3 Light Irradiation (Blue Light) e2->e3 e4 Generate Reactive Oxygen Species (ROS) e3->e4 e5 Cytotoxicity Assay (MTT Test) e4->e5 e6 ROS Detection (Confocal Microscopy, Flow Cytometry) e4->e6 e7 Apoptosis Analysis (Protein/Gene Expression) e4->e7

Methods for Assessing Ascorbic Acid
  • ProAntidex Concept: This index evaluates the net antioxidant capacity of a substance by calculating the ratio of its pro-oxidant activity to its DPPH radical scavenging activity (IC₅₀). A lower ProAntidex indicates a more favorable profile—high antioxidant activity with low pro-oxidant effects [4].
  • Oxidation by Hydrogen Peroxide: The oxidative degradation pathway of ascorbic acid by H₂O₂ has been studied to identify intermediate products. Research shows that dehydroascorbic acid and its hydrolyzed form are more susceptible to oxidation than ascorbic acid itself, suggesting these metabolites may act as significant reducing agents in biological systems [7].

Key Takeaways for Researchers

  • Context-Dependent Activity: The biological effect of these compounds is highly dependent on the environment. Aloe-emodin's strong pro-oxidant effect is its key advantage in Photodynamic Therapy, allowing for targeted cancer cell destruction [1] [2]. In contrast, ascorbic acid's pro-oxidant behavior is often an unintended, detrimental side effect [4].
  • Different Mechanistic Roles: They act through distinct pathways. Aloe-emodin is a potent photosensitizer whose toxicity is light-activated [1]. Ascorbic acid primarily functions as a direct redox agent, which can be beneficial or harmful depending on concentration and the cellular context (e.g., presence of free metal ions) [4] [6].
  • No Direct Comparison Exists: The absence of a direct comparative study means it is not possible to definitively state which molecule has "greater antioxidant activity." The choice between them for research or development depends entirely on the intended application.

References

aloe emodin structure-activity relationship anthraquinones

Author: Smolecule Technical Support Team. Date: February 2026

Structural Comparison and Activity Overview

Feature Aloe-Emodin Emodin
IUPAC Name 1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone [1] 1,3,8-trihydroxy-6-methyl-anthraquinone [1]
Core Structure 9,10-Anthraquinone [2] 9,10-Anthraquinone [2]
R3 Substituent -CH₂OH (hydroxymethyl) [1] -CH₃ (methyl) [1]
Key SAR Insight The hydroxymethyl group contributes to significantly stronger inhibition of the CYP1B1 enzyme (IC₅₀ = 0.192 nM) compared to emodin [3]. The methyl group at R6 is common, but antibacterial activity does not strictly require free hydroxyl groups; polarity and other substituents are key [2].
Antibacterial Activity Associated with broad-spectrum activity; enhanced by polar substituents and di-isopentenyl groups [2]. Exhibits broad-spectrum activity (e.g., MRSA, S. mutans); mechanisms include biofilm inhibition and protein synthesis disruption [2].
Cytotoxicity & Migration (Skin Fibroblasts) More potent in reducing cell ATP content and affecting cell migration [4]. Less potent than aloe-emodin in reducing cell ATP content and affecting cell migration [4].
Photodynamic Therapy (Skin Cancer Cells) At 20 µM, reduced viability to 74% (MUG-Mel2) and 69% (SCC-25) without light; higher phototoxic effect with light [1]. At 20 µM, reduced viability to 79% (MUG-Mel2) and 74% (SCC-25) without light [1].

Experimental Data and Protocols

For researchers to replicate and validate findings, here is a summary of key experimental models and methods used to generate the data above.

Anticancer Activity Assays
  • Cell Lines Used: Various cancer cell lines, including HCT116 and WiDr colon carcinoma cells [5] [6], H460 lung nonsmall carcinoma cells [7], and skin cancer cells SCC-25 (squamous cell carcinoma) and MUG-Mel2 (melanoma) [1].
  • Key Methodologies:
    • Cell Viability (MTT/XTT Assay): Cells are treated with varying concentrations of the compounds, and a tetrazolium dye is added. Metabolically active cells reduce the dye to a colored formazan product, which is quantified spectrophotometrically to determine the percentage of viable cells [1] [5] [6].
    • Apoptosis Detection (DAPI Staining): Treated cells are fixed and stained with the fluorescent dye DAPI. Apoptotic cells are identified by observing nuclear morphological changes like condensation and fragmentation under a fluorescence microscope [6].
    • Western Blotting: Used to analyze the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cytochrome c) in treated versus control cells [6].
    • Caspase-3 Activity Assay: The activity of this key executioner enzyme of apoptosis is measured using a specific substrate that releases a fluorescent signal upon cleavage by caspase-3 [5].
Antibacterial Activity Assays
  • Bacterial Strains: Includes MRSA (e.g., strain MRSA252), Bacillus subtilis, Staphylococcus aureus, and Streptococcus mutans [2].
  • Key Methodology:
    • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is commonly used. Bacteria are incubated in serial dilutions of the test compound in a multi-well plate. The MIC is identified as the lowest concentration that visually prevents visible growth after an incubation period [2].

Signaling Pathways in Apoptosis

Experimental evidence indicates that aloe-emodin can induce programmed cell death in cancer cells through multiple interconnected signaling pathways. The following diagram maps these key mechanisms:

G cluster_1 Mitochondrial Pathway cluster_2 Other Signaling AloeEmodin Aloe-Emodin CK2 Casein Kinase II (CK2) Inhibition AloeEmodin->CK2 Suppresses Activity Bax Bax ↑ / Bcl-2 ↓ AloeEmodin->Bax P38 p38 MAPK Modulation AloeEmodin->P38 Bid Bid (dephosphorylated) CK2->Bid Reduced Phosphorylation Mito Mitochondrial Outer Membrane Permeabilization Bid->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC AIF Apoptosis-Inducing Factor (AIF) Release Mito->AIF Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosis Apoptosis (DNA Fragmentation, Nuclear Shrinkage) AIF->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis P38->Apoptosis

The experimental data and structure-activity relationship (SAR) information provide a foundation for informed research decisions:

  • For anticancer drug development, aloe-emodin's potent CYP1B1 inhibition and well-documented mitochondrial apoptosis pathway make it a prime candidate for further investigation [3] [6].
  • For antibacterial applications, both compounds show promise, with their activity being highly dependent on the polarity and nature of their substituents rather than hydroxyl groups alone [2].
  • For wound healing research, emodin may offer a more favorable profile for promoting cell migration at lower concentrations, while noting aloe-emodin's higher potency [4].

References

validating network pharmacology predictions aloe emodin

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Aloe-Emodin Validation Studies

Disease/Condition Core Predicted Pathway/Target Key Experimental Validation Methods Key Findings
Type II Diabetes Mellitus [1] Apoptosis inhibition via TNF; Insulin resistance pathways [1] Molecular Docking & Dynamics; In silico analysis [1] Strong binding affinity to TNF (> -7.75 kcal/mol), suggesting prevention of pancreatic β-cell apoptosis [1].

| Renal Fibrosis (CKD) [2] | PI3K/Akt/GSK3β signaling pathway [2] | - In vivo: Adenine-induced mouse model.

  • In vitro: TGFβ-1 stimulated HK-2 cells.
  • Western blot, immunofluorescence.
  • PI3K agonist (740Y-P) & siRNA rescue experiments [2]. | Directly binds PI3K, inhibits PI3K/Akt/GSK3β cascade, reduces expression of α-SMA, vimentin, Collagen I, and Fibronectin [2]. | | Diabetic Retinopathy [3] | Anti-inflammatory action; Inhibition of M1 microglial polarization [3] | - In vitro: LPS-induced BV2 microglial cells.
  • CCK-8 cell viability assay.
  • RT-qPCR & ELISA for inflammatory markers (TNF-α, IL-1β, IL-6, COX2, iNOS) [3]. | Downregulated M1 microglia markers (iNOS, COX2) and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [3]. | | Hepatocellular Carcinoma [4] | PI3K-AKT signaling pathway; Targets: AKT1, EGFR [4] | - In vitro: HepG2 cells.
  • CCK-8 assay, flow cytometry for apoptosis.
  • RT-qPCR & Western blot (EGFR, PI3KR1, AKT, p-AKT, BCL2) [4]. | Inhibited cell proliferation, induced apoptosis, downregulated p-AKT and BCL2 protein expression [4]. | | Hyperuricemic Renal Injury [5] | PPAR and NF-κB pathways [5] | - In vivo: Potassium oxonate & adenine-induced mouse model.
  • Serum biochemistry, histology (H&E staining).
  • ELISA for inflammatory cytokines.
  • Oxidative stress assays, transcriptomic analysis [5]. | Lowered serum uric acid, reduced renal inflammation (IL-6, IL-1β, TNF-α) and oxidative stress, modulated PPAR and NF-κB signaling [5]. |

Detailed Experimental Protocols for Key Assays

Here is a deeper look into the standard experimental methodologies used in the studies cited above.

In Vitro Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines depend on the disease model. For example, HK-2 (human renal tubular epithelial) cells for renal fibrosis [2], BV2 microglial cells for neuroinflammation in retinopathy [3], and HepG2 (hepatocellular carcinoma) cells for liver cancer [4].
  • Treatment Protocol: Cells are typically stimulated with a disease-inducing agent (e.g., TGFβ-1 for fibrosis [2] or LPS for inflammation [3]) and co-treated with a range of aloe-emodin concentrations. A 24-hour incubation is standard for initial efficacy and cytotoxicity assessments [4].
In Vivo Animal Models
  • Model Induction: The adenine-induced renal fibrosis model is a well-established method for studying chronic kidney disease [2]. The potassium oxonate and adenine co-administration model is standard for hyperuricemia [5].
  • Dosing and Administration: Aloe-emodin is commonly administered by oral gavage. Doses are determined from preliminary experiments; for example, 50 and 100 mg/kg were effective in a hyperuricemia model [5]. Study durations are typically several weeks.
Key Verification Techniques
  • Western Blotting: Used to quantify protein expression and phosphorylation (activation) of key pathway components, such as p-AKT and PI3K [2] [4].
  • Quantitative PCR (RT-qPCR): Measures changes in the mRNA expression levels of target genes, such as inflammatory cytokines (TNF-α, IL-6) or fibrosis markers (α-SMA, vimentin) [2] [3].
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantitatively measure the concentration of secreted proteins, particularly pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or cell culture supernatants [3] [5].
  • Molecular Docking: A computational method used to predict the binding affinity and orientation of aloe-emodin within the binding pocket of a target protein (e.g., TNF, PI3K), which is often validated prior to wet-lab experiments [1] [2].

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for validating network pharmacology predictions, integrating both the computational and experimental stages.

workflow Start Start: Hypothesis Generation CompPhase Computational Phase Start->CompPhase SW1 SwissTargetPrediction & Other DBs CompPhase->SW1 ExpPhase Experimental Validation Phase EV1 In Vitro Validation (Cell Culture) ExpPhase->EV1 SW2 PPI Network & Hub Target Identification SW1->SW2 SW3 Pathway Enrichment Analysis (KEGG/GO) SW2->SW3 SW4 Molecular Docking & Dynamics SW3->SW4 SW4->ExpPhase EV2 In Vivo Validation (Animal Models) EV1->EV2 EV3 Mechanism Confirmation (Rescue Experiments) EV2->EV3 End Conclusion: Mechanism Validated EV3->End

Interpretation Guide for Researchers

When evaluating validation data:

  • Multi-level confirmation: Strong evidence typically comes from a combination of in silico, in vitro, and in vivo data.
  • Rescue experiments: The most compelling validation involves experiments where pathway activation (using an agonist like 740Y-P for PI3K [2]) reverses the compound's effect, confirming the target's role.
  • Pathway vs. single target: Network pharmacology often reveals aloe-emodin modulates entire pathways (e.g., PI3K/Akt [2] [4], NF-κB [5]), rather than a single protein.

References

aloe emodin IC50 comparison across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

IC50 Values of Aloe-emodin Across Cancer Cell Lines

The following table consolidates IC50 data from multiple studies to facilitate comparison. Note that varying exposure times (e.g., 24h, 48h, 72h) directly impact the reported IC50.

Cancer Type Cell Line IC50 (μM) Exposure Time Citation
Breast Cancer SkBr3 (HER-2+) 27.56 μM 48h [1]
SkBr3 (HER-2+) 16.72 μM 72h [1]
MCF-7 ~20-40 μM (est. from graph) 48h [2]
Leukemia CCRF-CEM 9.87 - 33.76 μM 48h [3]
Prostate Cancer DU145 ~15-20 μM (est. from graph) 24h [4]
Skin Cancer SCC-25 (Squamous Cell Carcinoma) ~20-40 μM (est. from graph) 48h (with PDT) [5]
MUG-Mel2 (Melanoma) ~20-40 μM (est. from graph) 48h (with PDT) [5]
Glioma U87 25.0 μg/mL* 48h [6]
Colon Cancer WiDr ~37-74 μM (est. from graph) 24-48h [7]
DLD-1 >74 μM (est. from graph) 24-48h [7]

> Note: The IC50 for U87 glioma cells is reported in μg/mL. Molecular weight of AE is 270.24 g/mol for unit conversion. "est. from graph" indicates values were approximated from graphical data in the original publication.

Key Experimental Methodologies

The reliability of IC50 data is closely tied to the experimental protocols used. Here are the standard methodologies employed in the cited studies:

  • Cell Viability/Cytotoxicity Assays: The most common method for determining IC50 is the MTT assay or similar (XTT, CCK-8) [2] [4] [5]. These assays measure the metabolic activity of living cells.
  • Cell Culture and Treatment: Cancer cell lines are typically obtained from repositories like the American Type Culture Collection (ATCC) and maintained in standard media. Aloe-emodin is usually dissolved in DMSO (with a final concentration of ≤0.5%, which has no effect on cell viability) and then diluted in culture medium for treatment [2] [4].
  • Key Protocol Parameters:
    • Exposure Time: Cells are exposed to a range of AE concentrations for a set period (e.g., 24, 48, 72 hours) before viability is assessed [2] [1].
    • Dose Range: Studies typically use a broad range of concentrations (e.g., 0-100 μM) to establish a dose-response curve [5].

The workflow below illustrates the general process for determining the IC50 of Aloe-emodin.

Start Seed cancer cells in multi-well plates A Incubate for 24h for cell attachment Start->A B Treat with serial dilutions of Aloe-emodin A->B C Incubate for set time (e.g., 24, 48, 72h) B->C D Add viability reagent (e.g., MTT, CCK-8) C->D E Measure absorbance with a plate reader D->E End Calculate IC50 value from dose-response curve E->End

Mechanisms of Action and Influencing Factors

The variation in IC50 values is not arbitrary; it is influenced by specific cellular contexts and mechanisms.

  • Key Molecular Mechanisms: Research indicates that AE fights cancer through multiple pathways, including:

    • Inducing Apoptosis: AE can trigger programmed cell death by upregulating pro-apoptotic proteins (like Bax) and downregulating anti-apoptotic proteins (like Bcl-2 and Bcl-xl) [2]. It also induces Reactive Oxygen Species (ROS) generation and activates caspases [4] [3].
    • Inhibiting Pro-Cancer Signaling: AE suppresses important cancer-promoting pathways. It has been shown to inhibit the HER-2/YB-1 signaling axis in breast cancer [1] and modulate the Wnt/β-catenin pathway in prostate cancer [4].
    • Cell Cycle Arrest: AE can halt cell division, often by causing arrest at the S-phase or G2/M checkpoint [6] [3].
  • Factors Explaining IC50 Variability:

    • Cell Line Genetics: The genetic makeup of the cancer cell is a primary factor. For example, HER-2-overexpressing breast cancer cells (SkBr3) are notably more sensitive to AE than other subtypes [1]. Similarly, the status of the p53 tumor suppressor gene influences sensitivity [8].
    • Exposure Time: Cytotoxicity is often time-dependent. Longer exposure generally results in a lower IC50, as seen in the SkBr3 cell line where the IC50 decreased from 27.56 μM (48h) to 16.72 μM (72h) [1].
    • Presence of a Photosensitizer: In Photodynamic Therapy (PDT), the application of light after AE treatment significantly enhances its cancer-killing effect, effectively lowering the functional IC50 [5].

The diagram below summarizes the core mechanisms through which Aloe-emodin exerts its anti-cancer effects.

cluster_1 Key Mechanisms of Action AE Aloe-Emodin Mech1 Induces Mitochondrial Apoptosis (↑ ROS, ↑ Bax, ↓ Bcl-2, Caspase Activation) AE->Mech1 Mech2 Inhibits Oncogenic Signaling (e.g., HER-2/YB-1, Wnt/β-catenin) AE->Mech2 Mech3 Arrests Cell Cycle (S-phase or G2/M Checkpoint) AE->Mech3 Mech4 Enhances Cell Death in PDT (Reactive Oxygen Species Production) AE->Mech4 Outcome Outcome: Inhibition of Cancer Cell Proliferation and Induction of Cell Death Mech1->Outcome Mech2->Outcome Mech3->Outcome Mech4->Outcome

Interpretation Guide for Researchers

When interpreting this data for your research, please consider:

  • Comparative Potency: AE shows promising potency against several cancer types, particularly some leukemia, HER-2+ breast cancer, and prostate cancer cell lines, with IC50 values in the low micromolar range.
  • Context is Crucial: Directly comparing IC50 values from different studies requires caution due to differences in protocols. Always note the exposure time and specific cell line model.
  • Therapeutic Potential: The multiple mechanisms of action suggest AE could help overcome drug resistance. Its role as a photosensitizer in PDT also offers a promising non-invasive therapeutic strategy for accessible cancers like skin cancer [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 Da

Monoisotopic Mass

270.05282342 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

221 - 223 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C8IYT9CR7C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

481-72-1

Wikipedia

Aloe_emodin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Last modified: 08-15-2023
1: Ghimire GP, Koirala N, Pandey RP, Jung HJ, Sohng JK. Modification of emodin and aloe-emodin by glycosylation in engineered Escherihia coli. World J Microbiol Biotechnol. 2015 Apr;31(4):611-9. doi: 10.1007/s11274-015-1815-4. Epub 2015 Feb 7. PubMed PMID: 25663173.
2: Liu J, Wu F, Chen C. Design and synthesis of aloe-emodin derivatives as potent anti-tyrosinase, antibacterial and anti-inflammatory agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5142-6. doi: 10.1016/j.bmcl.2015.10.004. Epub 2015 Oct 9. PubMed PMID: 26471089.
3: Yu CP, Shia CS, Lin HJ, Hsieh YW, Lin SP, Hou YC. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats. Biomed Chromatogr. 2016 Oct;30(10):1641-7. doi: 10.1002/bmc.3735. Epub 2016 May 12. PubMed PMID: 27061721.
4: Dong X, Fu J, Yin X, Yang C, Ni J. Aloe-emodin Induces Apoptosis in Human Liver HL-7702 Cells through Fas Death Pathway and the Mitochondrial Pathway by Generating Reactive Oxygen Species. Phytother Res. 2017 Apr 26. doi: 10.1002/ptr.5820. [Epub ahead of print] PubMed PMID: 28444790.
5: Yang M, Li L, Heo SM, Soh Y. Aloe-Emodin Induces Chondrogenic Differentiation of ATDC5 Cells via MAP Kinases and BMP-2 Signaling Pathways. Biomol Ther (Seoul). 2016 Jul 1;24(4):395-401. doi: 10.4062/biomolther.2016.020. PubMed PMID: 27350340; PubMed Central PMCID: PMC4930283.
6: Chihara T, Shimpo K, Beppu H, Yamamoto N, Kaneko T, Wakamatsu K, Sonoda S. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line. Asian Pac J Cancer Prev. 2015;16(9):3887-91. PubMed PMID: 25987055.
7: Chen R, Zhang J, Hu Y, Wang S, Chen M, Wang Y. Potential antineoplastic effects of Aloe-emodin: a comprehensive review. Am J Chin Med. 2014;42(2):275-88. doi: 10.1142/S0192415X14500189. Review. PubMed PMID: 24707862.
8: Li SW, Yang TC, Lai CC, Huang SH, Liao JM, Wan L, Lin YJ, Lin CW. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. Eur J Pharmacol. 2014 Sep 5;738:125-32. doi: 10.1016/j.ejphar.2014.05.028. Epub 2014 May 27. PubMed PMID: 24877694.
9: Chen YY, Chiang SY, Lin JG, Ma YS, Liao CL, Weng SW, Lai TY, Chung JG. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9. Int J Oncol. 2010 May;36(5):1113-20. PubMed PMID: 20372784.
10: Dalimi A, Delavari M, Ghaffarifar F, Sadraei J. In vitro and in vivo antileishmanial effects of aloe-emodin on Leishmania major. J Tradit Complement Med. 2015 Jan 31;5(2):96-9. doi: 10.1016/j.jtcme.2014.11.004. eCollection 2015 Apr. PubMed PMID: 26151018; PubMed Central PMCID: PMC4488107.
11: Hu B, Zhang H, Meng X, Wang F, Wang P. Aloe-emodin from rhubarb (Rheum rhabarbarum) inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. J Ethnopharmacol. 2014 May 14;153(3):846-53. doi: 10.1016/j.jep.2014.03.059. Epub 2014 Mar 29. PubMed PMID: 24685589.
12: Divya G, Panonnummal R, Gupta S, Jayakumar R, Sabitha M. Acitretin and aloe-emodin loaded chitin nanogel for the treatment of psoriasis. Eur J Pharm Biopharm. 2016 Oct;107:97-109. doi: 10.1016/j.ejpb.2016.06.019. Epub 2016 Jun 28. PubMed PMID: 27368748.
13: Chang X, Zhao J, Tian F, Jiang Y, Lu J, Ma J, Zhang X, Jin G, Huang Y, Dong Z, Liu K, Dong Z. Aloe-emodin suppresses esophageal cancer cell TE1 proliferation by inhibiting AKT and ERK phosphorylation. Oncol Lett. 2016 Sep;12(3):2232-2238. Epub 2016 Jul 25. PubMed PMID: 27602169; PubMed Central PMCID: PMC4998577.
14: Park MY, Kwon HJ, Sung MK. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages. Biosci Biotechnol Biochem. 2009 Apr 23;73(4):828-32. Epub 2009 Apr 7. PubMed PMID: 19352036.
15: Chen YY, Chiang SY, Lin JG, Yang JS, Ma YS, Liao CL, Lai TY, Tang NY, Chung JG. Emodin, aloe-emodin and rhein induced DNA damage and inhibited DNA repair gene expression in SCC-4 human tongue cancer cells. Anticancer Res. 2010 Mar;30(3):945-51. PubMed PMID: 20393018.
16: Narayanan S, Jadhav AP, Kadam VJ. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):795-8. PubMed PMID: 26997712; PubMed Central PMCID: PMC4778244.
17: Zhang YX, Li JS, Peng WW, Liu X, Yang GM, Chen LH, Cai BC. Comparative pharmacokinetics of aloe-emodin, rhein and emodin determined by liquid chromatography-mass spectrometry after oral administration of a rhubarb peony decoction and rhubarb extract to rats. Pharmazie. 2013 May;68(5):333-9. PubMed PMID: 23802430.
18: Thimmegowda NR, Park C, Shwetha B, Sakchaisri K, Liu K, Hwang J, Lee S, Jeong SJ, Soung NK, Jang JH, Ryoo IJ, Ahn JS, Erikson RL, Kim BY. Synthesis and antitumor activity of natural compound aloe emodin derivatives. Chem Biol Drug Des. 2015 May;85(5):638-44. doi: 10.1111/cbdd.12448. Epub 2014 Nov 5. PubMed PMID: 25323822.
19: Narayanan S, Jadhav AP. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):783-7. PubMed PMID: 26997709; PubMed Central PMCID: PMC4778241.
20: Tao L, Xie J, Wang Y, Wang S, Wu S, Wang Q, Ding H. Protective effects of aloe-emodin on scopolamine-induced memory impairment in mice and H₂O₂-induced cytotoxicity in PC12 cells. Bioorg Med Chem Lett. 2014 Dec 1;24(23):5385-9. PubMed PMID: 25453793.

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